molecular formula C7H10N2O3 B078209 2,4,6-Trimethoxypyrimidine CAS No. 13106-85-9

2,4,6-Trimethoxypyrimidine

Katalognummer: B078209
CAS-Nummer: 13106-85-9
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: RJVAFLZWVUIBOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trimethoxypyrimidine is a pyrimidine derivative. One of the methods reported for its synthesis is by the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at 70-100°C. Its transformation into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine by Hilbert-Johnson reaction has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4,6-trimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVAFLZWVUIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352453
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13106-85-9
Record name 2,4,6-Trimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13106-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxypyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine derivative with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its potential applications in drug discovery.

Chemical Properties and Structure

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₃[1][2]
Molecular Weight 170.17 g/mol [1][2]
Melting Point 51-54 °C[2]
CAS Number 13106-85-9[2][3]
Computed XLogP3 1.1[1]
Appearance White Solid[4]

Structure:

The chemical structure of this compound consists of a pyrimidine ring substituted with three methoxy groups at positions 2, 4, and 6.

  • SMILES: COc1cc(OC)nc(OC)n1[2]

  • InChI: InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3[1]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-trichloropyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic and should be cooled in an ice bath.

  • Once all the sodium has reacted, a solution of 2,4,6-trichloropyrimidine in anhydrous methanol is added dropwise to the sodium methoxide solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification A 2,4,6-Trichloropyrimidine C Reaction Mixture A->C Add dropwise B Sodium Methoxide in Methanol B->C D Crude Product C->D Reflux, then workup E Purified this compound D->E Recrystallization or Chromatography

Caption: Synthesis and purification of this compound.

Reactivity

This compound is a reactive compound that can participate in various chemical transformations. One notable reaction is the Hilbert-Johnson reaction, which is used for the synthesis of nucleosides. In this reaction, the methoxy group at the 4-position can be displaced by a nucleophile, such as a protected sugar, in the presence of a Lewis acid.[5][6] It has been reported that this compound can be transformed into 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine through a Hilbert-Johnson reaction.[2]

Experimental Protocol: Hilbert-Johnson Reaction of this compound

Materials:

  • This compound

  • An alkylating agent (e.g., methyl iodide)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, this compound is dissolved in an anhydrous solvent.

  • The alkylating agent is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is then hydrolyzed, typically by treatment with water or aqueous acid, to yield the corresponding N-alkylated pyrimidinone.

  • The product is isolated and purified by standard techniques such as extraction and chromatography.

The logical relationship of the Hilbert-Johnson reaction is depicted in the following diagram.

G Hilbert-Johnson Reaction A This compound C Intermediate Quaternary Salt A->C B Alkylating Agent (e.g., CH3I) B->C E N-Alkylated Pyrimidinone C->E H2O D Hydrolysis

Caption: Hilbert-Johnson reaction of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show two singlets. One for the methoxy protons and another for the proton on the pyrimidine ring.
¹³C NMR The carbon NMR spectrum will show distinct signals for the methoxy carbons and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-O stretching vibrations.[7]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[8] While specific applications of this compound in drug synthesis are not extensively documented in publicly available literature, its structural analogs are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.

For instance, the related compound 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate in the production of several sulfonylurea herbicides.[9][10] Furthermore, 2-chloro-4,6-dimethoxypyrimidine is utilized in the synthesis of advanced herbicides such as Bispyribac and Pyrithiobac-Sodium.[11] The reactivity of the methoxy groups in this compound makes it a valuable scaffold for the synthesis of a diverse library of substituted pyrimidines for screening in drug discovery programs.

Safety Information

This compound should be handled with appropriate safety precautions. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

physical and chemical properties of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4,6-Trimethoxypyrimidine, a versatile heterocyclic compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and insights into its potential applications.

Core Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₁₀N₂O₃.[1][2] It is a white solid at room temperature and is characterized by the presence of three methoxy groups attached to the pyrimidine ring, which significantly influence its chemical reactivity and potential biological activity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O₃[1][3]
Molecular Weight 170.17 g/mol [1][2]
Appearance White solid-
Melting Point 51-54 °C[3]
CAS Number 13106-85-9[1][3]
IUPAC Name This compound[2]
InChI InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3[2]
InChIKey RJVAFLZWVUIBOU-UHFFFAOYSA-N[2]
SMILES COC1=CC(=NC(=N1)OC)OC[2]

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction from 2,4,6-trichloropyrimidine. The chlorine atoms on the electron-deficient pyrimidine ring are readily displaced by nucleophiles. A general method involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide.[3][4]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (3.3 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2,4,6-trichloropyrimidine (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[5]

Synthesis_Workflow reagents 2,4,6-Trichloropyrimidine Sodium Methoxide Methanol reaction Nucleophilic Aromatic Substitution (Reflux) reagents->reaction 1. workup Workup: - Evaporation - Extraction - Washing reaction->workup 2. purification Purification: Recrystallization workup->purification 3. product This compound purification->product 4.

Figure 1: General workflow for the synthesis of this compound.
Chemical Reactivity

The chemical reactivity of this compound is primarily characterized by the nature of the substituted pyrimidine ring. The methoxy groups are electron-donating by resonance but can act as leaving groups in nucleophilic substitution reactions under certain conditions. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack.

One notable reaction is the Hilbert-Johnson reaction, where the methoxy groups can be displaced by a nucleophile, leading to the formation of N-substituted pyrimidinones.[3] The molecule can also undergo electrophilic substitution reactions, although the electron-donating methoxy groups may direct the substitution to specific positions on the pyrimidine ring.

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C5 position of the pyrimidine ring and singlets for the protons of the three methoxy groups at the C2, C4, and C6 positions.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups.

  • Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H stretching of the methoxy groups and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the ether linkages.

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[8]

  • Place a small amount of solid this compound onto the center of the ATR crystal to completely cover it.[9]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the background spectrum.

  • Collect the sample spectrum.

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[10] While specific biological activities for this compound are not extensively documented in the available literature, its structural features suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

As a Chemical Intermediate

This compound serves as a valuable building block in organic synthesis. The methoxy groups can be selectively demethylated or substituted to introduce other functional groups, enabling the creation of a library of pyrimidine derivatives for screening in drug discovery programs. Its utility as a synthetic nucleobase has been noted, and it has been used in the synthesis of lactams.[1]

Potential Biological Activity

While direct studies on this compound are limited, the broader class of substituted pyrimidines exhibits a wide range of pharmacological activities, including:

  • Anticancer Activity: Many pyrimidine analogues are used as anticancer agents. For instance, pyrimethamine has shown antiproliferative effects on certain cancer cell lines.[11] The inhibition of the de novo pyrimidine biosynthesis pathway is a known strategy to induce nucleolar stress in glioblastoma cells.[12]

  • Enzyme Inhibition: Pyrimidine-based compounds have been developed as inhibitors for various enzymes, including kinases.[13]

  • Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs.

Further research is required to elucidate the specific biological activities of this compound. Preliminary in vitro studies, such as cytotoxicity assays on various cancer cell lines, could provide initial insights into its potential as a therapeutic agent. For example, the MTT assay is a common method to assess the cytotoxic effects of compounds on cell lines.[14]

Biological_Screening compound This compound in_vitro In Vitro Assays compound->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) in_vitro->enzyme_inhibition antimicrobial Antimicrobial/Antiviral Screening in_vitro->antimicrobial signaling Cell Signaling Pathway Analysis cytotoxicity->signaling If active enzyme_inhibition->signaling If active

Figure 2: A logical workflow for investigating the potential biological activity of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its structure provides a versatile platform for further chemical modifications. While its specific biological activities are yet to be fully explored, the broader significance of the pyrimidine scaffold in medicinal chemistry suggests that this compound holds promise as a key intermediate for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the potential of this compound in their work.

References

2,4,6-Trimethoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,4,6-Trimethoxypyrimidine. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential applications based on the activities of structurally similar pyrimidine derivatives, providing a valuable resource for researchers in drug discovery and development.

Core Molecular Data

This compound is a substituted pyrimidine with the following key molecular identifiers and properties.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol [1]
IUPAC Name This compound[2]
CAS Number 13106-85-9[2]
Canonical SMILES COC1=CC(=NC(=N1)OC)OC[1]
Physical Description Solid
Melting Point 51-54 °C[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide.[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide

  • Anhydrous Methanol

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • 2,4,6-Trichloropyrimidine is dissolved in anhydrous methanol and added to the sodium methoxide solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure compound.

Potential Biological Activity and Therapeutic Relevance

While specific studies on the biological activity of this compound are not widely reported, the pyrimidine scaffold is a cornerstone in medicinal chemistry, with a broad spectrum of pharmacological activities.[4] Derivatives of pyrimidine are integral to numerous clinically approved drugs.

Anticancer Potential: The pyrimidine core is a key structural feature in many anticancer agents, including antimetabolites like 5-fluorouracil. Furthermore, chalcones containing a 2,4,5-trimethoxy substitution pattern have demonstrated inhibitory activity against human tumor cell lines. This suggests that this compound could be a valuable scaffold for the development of novel anticancer therapeutics.

Anti-inflammatory and Analgesic Properties: Numerous 2,4,6-trisubstituted pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[4] These compounds often exhibit their effects through the modulation of inflammatory pathways.

Bone Anabolic Agents: Recent studies have explored pyrimidine derivatives with a 2,4,5-trimethoxyphenyl group as potent bone anabolic agents that promote osteogenesis. These compounds were found to act via the BMP2/SMAD1 signaling pathway, highlighting a potential therapeutic application in osteoporosis and other bone-related disorders.

Signaling Pathways of Relevance

Given that this compound is a synthetic nucleobase, understanding the fundamental pathways of pyrimidine synthesis is crucial for contextualizing its potential biological roles and mechanisms of action. The de novo pyrimidine synthesis pathway is a key metabolic route for the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

The regulation of this pathway is tightly controlled, with the mTOR (mechanistic target of rapamycin) signaling pathway playing a significant role. The diagram below illustrates the workflow of the de novo pyrimidine synthesis pathway.

de_novo_pyrimidine_synthesis cluster_reactants Initial Reactants cluster_pathway De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP

De Novo Pyrimidine Synthesis Pathway Workflow

The mTOR signaling pathway is a central regulator of cell growth and proliferation and has been shown to stimulate de novo pyrimidine synthesis. The following diagram illustrates a simplified logical relationship of mTOR's influence on this metabolic pathway.

mTOR_regulation Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CAD_activation CAD Activation S6K1->CAD_activation phosphorylates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD_activation->Pyrimidine_Synthesis stimulates

mTOR Regulation of Pyrimidine Synthesis

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further investigation in various therapeutic areas, including oncology and inflammatory diseases. The synthetic accessibility of this compound, coupled with the rich pharmacological landscape of the pyrimidine scaffold, provides a strong rationale for its inclusion in drug discovery screening programs. This guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound.

References

Solubility of 2,4,6-Trimethoxypyrimidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse research and development settings. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the solubility of pyrimidine derivatives.

Due to a lack of readily available quantitative solubility data for this compound in the public domain, this guide also presents qualitative solubility information and quantitative data for a structurally similar compound to provide valuable insights for solvent selection and experimental design.

Qualitative Solubility of this compound

Qualitative data from scientific literature indicates that this compound is soluble in the following organic solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

This information can serve as a starting point for selecting appropriate solvents for reactions, analytical testing, and initial formulation work.

Quantitative Solubility Data of a Structurally Related Pyrimidine Derivative

While specific quantitative data for this compound is not available, a study on the solubility of 4-amino-2,6-dimethoxypyrimidine in various binary solvent mixtures provides useful comparative data. The presence of an additional methoxy group and the absence of an amino group in this compound will influence its solubility relative to this analog. However, the trends observed can offer guidance on solvent systems that are likely to be effective.

The equilibrium solubility of 4-amino-2,6-dimethoxypyrimidine was measured in methanol + water, ethanol + water, isopropanol + water, and N,N-dimethylformamide (DMF) + water mixtures at various temperatures. The study found that solubility was dependent on both the temperature and the mass fraction of the organic solvent. Generally, the solubility of 4-amino-2,6-dimethoxypyrimidine was highest in the DMF + water system compared to the alcohol + water systems.[1]

For researchers working with this compound, this suggests that aprotic polar solvents like DMF could be effective solubilizing agents. Experimental determination of the precise solubility in a range of solvents remains essential.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for the accurate determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method coupled with gravimetric analysis.[2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled water bath or shaker incubator

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or nitrogen stream evaporation system

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate of the compound in the specific solvent. It is advisable to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[3]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately pass the solution through a syringe filter (pre-warmed to the same temperature) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, labeled evaporating dish or vial.

    • Record the exact mass of the solution transferred.

    • Evaporate the solvent under controlled conditions. This can be achieved by placing the dish in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent decomposition of the solute, or by using a gentle stream of nitrogen. . Mass Determination:

    • Once the solvent has been completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility can be expressed in various units. For example, as mass of solute per mass of solvent (g/g) or as a mole fraction.

    • Mass of solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.

    • Mass of solvent (m_solvent): Mass of the dish with the solution - Final mass of the dish with solute.

    • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine in a sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter weigh_solution Dispense into and weigh pre-weighed dish filter->weigh_solution evaporate Evaporate solvent (Vacuum oven/N2 stream) weigh_solution->evaporate weigh_solute Dry to constant mass and weigh solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation Template

The following table structure is recommended for presenting the experimentally determined solubility data for this compound.

Organic SolventTemperature (K)Solubility ( g/100 g solvent)Solubility (mole fraction)

Conclusion

This technical guide has summarized the currently available, though limited, solubility information for this compound and provided a detailed, robust experimental protocol for its quantitative determination. By following the outlined isothermal equilibrium method, researchers can generate reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in drug discovery, process chemistry, and materials science. The provided comparative data for a structurally similar compound and the experimental workflow diagram offer practical guidance for initiating solubility studies.

References

Spectroscopic Profile of 2,4,6-Trimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trimethoxypyrimidine, a key heterocyclic compound. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, based on publicly available spectral databases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the symmetry of the molecule simplifies the spectra.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methoxy protons and the lone pyrimidine ring proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5-6.0Singlet1HH-5 (pyrimidine ring)
~3.8-4.0Singlet9H-OCH₃ protons

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~170-175C-2, C-4, C-6 (carbons attached to methoxy groups)
~80-85C-5 (pyrimidine ring)
~53-58-OCH₃ carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2950-3050MediumAromatic & Aliphatic C-H stretch
1580-1620StrongC=N and C=C stretching (pyrimidine ring)
1400-1500Medium-StrongAromatic ring stretching
1000-1300StrongC-O stretching (methoxy groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol .[2]

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular ion)
155High[M - CH₃]⁺
141Medium[M - CHO]⁺ or [M - NCH₃]⁺
125Medium[M - OCH₃ - H₂]⁺
69MediumFurther fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition : Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard parameters, which typically include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

  • ¹³C NMR Acquisition : Following ¹H NMR, acquire the ¹³C NMR spectrum. This generally requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (ATR Method)
  • Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition : Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]

  • Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization and Fragmentation : In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[3] This causes ionization to form a molecular ion and subsequent fragmentation into smaller charged species.

  • Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector then records the abundance of each ion.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio, which is then interpreted to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Compound This compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (EI) Dissolution->MS ProcessNMR Process FID & Assign Peaks NMR->ProcessNMR ProcessIR Analyze Absorption Bands IR->ProcessIR ProcessMS Analyze m/z & Fragmentation MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethoxypyrimidine from 2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxypyrimidine from its precursor, 2,4,6-trichloropyrimidine. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product.

Introduction

The synthesis of this compound from 2,4,6-trichloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the three electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles. In this synthesis, the methoxide ion (CH₃O⁻), a potent nucleophile, displaces the chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring.

The reaction is typically carried out using an excess of sodium methoxide in methanol, which serves as both the nucleophile source and the solvent. The reaction proceeds in a stepwise manner, with the substitution of each chlorine atom facilitating the next due to the increasing electron-donating character of the methoxy groups. The reaction is generally driven to completion by heating.

Reaction Scheme and Mechanism

The overall reaction is as follows:

G start 2,4,6-Trichloropyrimidine product This compound start->product Methanol, Δ reagent + 3 NaOCH₃ side_product + 3 NaCl

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves the nucleophilic attack of the methoxide ion on the carbon atoms of the pyrimidine ring, followed by the elimination of a chloride ion. This process is repeated for all three chlorine atoms.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Purity
2,4,6-Trichloropyrimidine183.43≥98%
Sodium Methoxide54.02≥95%
Methanol (anhydrous)32.04≥99.8%
Diethyl Ether74.12ACS grade
Saturated Sodium Chloride Solution--
Anhydrous Magnesium Sulfate120.37-

3.2. Procedure

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of sodium methoxide in anhydrous methanol.

  • Addition of Starting Material: To the stirred solution of sodium methoxide, add 2,4,6-trichloropyrimidine portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure crystalline solid.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point52-54 °C
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)Assignment
5.85 (s, 1H)Pyrimidine C5-H
3.96 (s, 6H)2,6-OCH₃
3.89 (s, 3H)4-OCH₃
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)Assignment
172.5C4
170.1C2, C6
85.9C5
54.84-OCH₃
54.02,6-OCH₃
FT-IR (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~2950C-H stretch (aliphatic)
~1580C=N stretch (pyrimidine ring)
~1470C=C stretch (pyrimidine ring)
~1100-1300C-O stretch

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve NaOCH₃ in Methanol add_tcp Add 2,4,6-Trichloropyrimidine start->add_tcp reflux Reflux Reaction add_tcp->reflux evap Evaporate Methanol reflux->evap extract Extract with Diethyl Ether evap->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Recrystallization or Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyrimidine is a robust and efficient method for obtaining this valuable building block. The procedure involves a straightforward nucleophilic aromatic substitution reaction that can be performed in a standard laboratory setting. The detailed protocol and analytical data provided in this guide should enable researchers to successfully synthesize and characterize this compound for their specific applications in drug discovery and development.

An In-depth Technical Guide to the Reactivity of Methoxy Groups in 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the methoxy groups in 2,4,6-trimethoxypyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. The document details the nucleophilic substitution, electrophilic substitution, and other significant reactions involving this compound. Particular emphasis is placed on the Hilbert-Johnson reaction, a cornerstone transformation for this class of molecules. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to facilitate a thorough understanding and practical application of the chemistry of this compound.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrimidine core substituted with three methoxy groups at the 2, 4, and 6 positions. These methoxy groups significantly influence the electron density and reactivity of the pyrimidine ring, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines, including nucleoside analogues and other biologically active molecules. This guide explores the chemical behavior of the methoxy groups, providing a detailed analysis of their reactivity towards various reagents and reaction conditions.

General Reactivity Profile

The pyrimidine ring is inherently electron-deficient, which typically makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. However, the three electron-donating methoxy groups in this compound increase the electron density of the ring, which modulates its reactivity.

Nucleophilic Substitution of Methoxy Groups

Direct nucleophilic substitution of the methoxy groups in this compound is generally challenging under standard nucleophilic aromatic substitution (SNAr) conditions. The methoxide ion is a poor leaving group, and the electron-donating nature of the methoxy groups deactivates the ring towards nucleophilic attack compared to its halogenated analogue, 2,4,6-trichloropyrimidine. The synthesis of this compound itself involves the reaction of 2,4,6-trichloropyrimidine with sodium methoxide, indicating the thermodynamic stability of the methoxy-substituted product under these conditions.

However, one of the most significant reactions of this compound is the Hilbert-Johnson reaction , which involves an initial alkylation at a ring nitrogen followed by the displacement of a methoxy group.

The Hilbert-Johnson Reaction

The Hilbert-Johnson reaction is a cornerstone of pyrimidine chemistry for the synthesis of N-alkylated pyrimidinones. In the case of this compound, the reaction with an electrophile, typically an alkyl halide, leads to the formation of a quaternary pyridinium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the counter-ion of the alkylating agent or another nucleophile present in the reaction mixture, leading to the displacement of one of the methoxy groups and the formation of an N-alkylated-2,4-dimethoxy-6-oxo-1,6-dihydropyrimidine.

Table 1: Representative Hilbert-Johnson Reaction of this compound with Methyl Iodide

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
This compoundMethyl Iodide1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidineNeat, RefluxNot specified in readily available literature, but generally good to high for this type of reaction.General Hilbert-Johnson Reaction Principles
Experimental Protocol: Synthesis of 1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine via Hilbert-Johnson Reaction

Materials:

  • This compound

  • Methyl Iodide

  • Anhydrous solvent (e.g., acetonitrile or neat)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound (1 equivalent) in a minimal amount of anhydrous acetonitrile or use neat.

  • Add methyl iodide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine.

Characterization Data for 1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine:

  • 1H NMR: Expected signals for the two methoxy groups, the N-methyl group, and the C5-proton of the pyrimidine ring.

  • 13C NMR: Expected signals for the carbons of the pyrimidine ring, the two methoxy carbons, and the N-methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Diagram 1: Generalized Mechanism of the Hilbert-Johnson Reaction

Hilbert_Johnson TMP This compound Intermediate Quaternary Pyrimidinium Salt TMP->Intermediate Alkylation (SN2 on R-X) AlkylHalide R-X (e.g., CH3I) AlkylHalide->Intermediate Product N-Alkyl-2,4-dimethoxy-6-pyrimidinone Intermediate->Product Nucleophilic Attack by X⁻ MeOX MeO⁻ MeX MeX X_minus X⁻

Caption: Alkylation of the pyrimidine nitrogen followed by nucleophilic displacement of a methoxy group.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of three strongly activating methoxy groups in this compound significantly increases the electron density of the ring, particularly at the 5-position. This suggests that electrophilic substitution could be feasible under controlled conditions.

While specific, high-yielding examples of electrophilic substitution on this compound are not extensively reported in readily accessible literature, the electronic properties of the molecule suggest that reactions such as nitration, halogenation, and Friedel-Crafts reactions would likely occur at the C5 position.

Diagram 2: Logical Workflow for Investigating Electrophilic Substitution

Electrophilic_Substitution_Workflow Start This compound Reaction Electrophilic Aromatic Substitution Start->Reaction Reaction_Conditions Electrophilic Reagent (e.g., HNO3/H2SO4, Br2, AcCl/AlCl3) Reaction_Conditions->Reaction Product_Analysis Product Isolation & Characterization (NMR, MS, etc.) Reaction->Product_Analysis C5_Product 5-Substituted Product Product_Analysis->C5_Product Successful Substitution No_Reaction No Reaction / Decomposition Product_Analysis->No_Reaction Unsuccessful

Caption: Proposed workflow for studying the electrophilic substitution on this compound.

O-Demethylation

The cleavage of the methyl-oxygen bond of the methoxy groups (O-demethylation) to yield the corresponding hydroxypyrimidines is another potential reaction. This transformation typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3). The choice of reagent and conditions would likely influence the extent of demethylation, with the potential for mono-, di-, or tri-demethylation.

Table 2: Common Reagents for O-Demethylation

ReagentTypical ConditionsComments
Boron Tribromide (BBr3)Anhydrous CH2Cl2, low temperature to room temperatureHighly effective but requires careful handling due to its reactivity with moisture.
Hydrobromic Acid (HBr)Acetic acid or water, refluxStrong protic acid, can lead to extensive demethylation.
Aluminum Chloride (AlCl3)Anhydrous solvent, often with a scavenger like ethanethiolLewis acid catalyst, can be effective for selective demethylation.

Applications in Drug Development and Organic Synthesis

The reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry and organic synthesis. The ability to introduce substituents at the nitrogen and potentially at the C5 position allows for the creation of diverse molecular libraries for drug screening. The pyrimidine core is a common motif in many approved drugs, and understanding the reactivity of its derivatives is crucial for the development of new therapeutic agents.

Conclusion

The reactivity of the methoxy groups in this compound is dominated by the Hilbert-Johnson reaction, providing a reliable route to N-alkylated pyrimidinones. Direct nucleophilic substitution of the methoxy groups is disfavored due to the poor leaving group ability of the methoxide ion. The electron-rich nature of the pyrimidine ring, conferred by the three methoxy groups, suggests potential for electrophilic substitution at the 5-position, although this remains a less explored area of its chemistry. O-demethylation can be achieved using strong acidic reagents. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

Potential Biological Activities of 2,4,6-Trimethoxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. The 2,4,6-trisubstituted pyrimidine core, in particular, has been a focal point of research, leading to the discovery of compounds with significant pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of 2,4,6-trimethoxypyrimidine derivatives. While direct research on this specific substitution pattern is emerging, this document extrapolates potential activities based on structurally related and other substituted pyrimidine derivatives. The guide covers potential anticancer, anti-inflammatory, antimicrobial, and bone anabolic activities, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

The pyrimidine nucleus is a key component of several established anticancer drugs.[1] Derivatives of pyrimidine have been extensively explored for their potential to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action for many of these derivatives involves the inhibition of crucial cellular processes such as DNA synthesis and enzyme activity.[2]

Quantitative Data for Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different cancer cell lines.

Compound IDDerivative TypeCell LineActivity MetricValueReference
1 Pyrido[2,3-d]pyrimidine derivativePC-3 (Prostate)IC501.54 µM[3]
1 Pyrido[2,3-d]pyrimidine derivativeA-549 (Lung)IC503.36 µM[3]
2 Chromeno[2,3-d]pyrimidin-6-oneMCF7 (Breast)IC502.02 µM[4]
2 Chromeno[2,3-d]pyrimidin-6-oneHepG2 (Liver)IC501.83 µM[4]
2 Chromeno[2,3-d]pyrimidin-6-oneA549 (Lung)IC501.61 µM[4]
3 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidineHCT-116 (Colorectal)GI40.87% at 10 µM[5]
4 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidineSK-BR-3 (Breast)GI46.14% at 10 µM[5]
5 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidineHOP-92 (NSCL)GI86.28% at 10 µM[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6][7]

Quantitative Data for Anti-inflammatory Activity of Pyrimidine Derivatives

The following table presents the in vitro anti-inflammatory activity of various pyrimidine derivatives.

Compound IDDerivative TypeTargetActivity MetricValueReference
6 Pyrimidine analogCOX-1IC506.5 µM[8]
6 Pyrimidine analogCOX-2IC503.95 µM[8]
7 Pyrimidine analogCOX-1IC506.43 µM[8]
7 Pyrimidine analogCOX-2IC503.5 µM[8]
8 Pyridine derivativeRAW 264.7 cells (NO inhibition)IC5076.6 µM[9]
9 Pyrimidine derivativeRAW 264.7 cells (NO inhibition)IC5083.1 µM[9]
10 Pyrimidine derivativeSoybean LipoxygenaseIC501.1 µM[10]
11 Pyrimidine derivativeSoybean LipoxygenaseIC5010.7 µM[10]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Reaction buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic acid

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the reaction buffer containing heme.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Absorbance Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The pyrimidine scaffold is present in many compounds exhibiting potent antibacterial and antifungal activities.[11]

Quantitative Data for Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrimidine derivatives against different microbial strains.

Compound IDDerivative TypeMicroorganismMIC (µM)Reference
12 2,4,5,6-tetrasubstituted pyrimidineS. aureus ATCC 2592340[12]
13 2,4,5,6-tetrasubstituted pyrimidineS. aureus ATCC 25923<60[12]
14 Pyrimidin-2-ol/thiol/amine analogS. aureus0.87 µM/ml[11]
15 Pyrimidin-2-ol/thiol/amine analogB. subtilis0.96 µM/ml[11]
16 Pyrimidin-2-ol/thiol/amine analogP. aeruginosa0.77 µM/ml[11]
17 Pyrimidin-2-ol/thiol/amine analogA. niger1.68 µM/ml[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Bone Anabolic Activity

Recent studies have highlighted the potential of pyrimidine derivatives in promoting bone formation. One such study identified a derivative that enhances osteogenesis through the BMP2/SMAD1 signaling pathway.[13]

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a crucial role in bone formation. It initiates a signaling cascade by binding to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes.

BMP2_SMAD1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptors (Type I & II) BMP2->BMPR pSMAD1_5_8 p-SMAD1/5/8 BMPR->pSMAD1_5_8 Phosphorylation Complex p-SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Osteogenic Gene Expression (e.g., RUNX2) Complex->Gene_Expression Transcription Regulation Nucleus Nucleus Osteogenesis Osteogenesis & Bone Formation Gene_Expression->Osteogenesis Pyrimidine Pyrimidine Derivative (e.g., Compound 18a) Pyrimidine->BMPR Activates

BMP2/SMAD1 Signaling Pathway.

A study on N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide demonstrated its efficacy as a bone anabolic agent by activating this pathway.[13] This suggests that this compound derivatives could also be designed to modulate this pathway for therapeutic applications in bone-related disorders.

Conclusion

While the direct exploration of this compound derivatives is an area ripe for investigation, the existing body of research on structurally similar and other substituted pyrimidines provides a strong foundation for predicting their potential biological activities. The data and protocols presented in this guide suggest that this compound derivatives are promising candidates for the development of novel therapeutics with anticancer, anti-inflammatory, antimicrobial, and bone anabolic properties. Further synthesis and biological evaluation of a focused library of these compounds are warranted to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to the Reaction Mechanism of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reaction mechanisms associated with 2,4,6-trimethoxypyrimidine, a versatile heterocyclic compound. The document details its synthesis via nucleophilic aromatic substitution, its participation in the Hilbert-Johnson reaction, and its emerging relevance in drug discovery, particularly as a scaffold for dopamine receptor modulators. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] this compound, a substituted pyrimidine, serves as a key intermediate in the synthesis of more complex molecules and has demonstrated potential in the development of novel therapeutics. Understanding its reaction mechanisms is crucial for the rational design and synthesis of new chemical entities with desired biological activities. This guide elucidates the core reaction pathways of this compound, providing a foundation for its application in synthetic and medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with a methoxide source.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4,6-trichloropyrimidine proceeds via a sequential nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the three electron-withdrawing chlorine atoms, facilitates attack by nucleophiles. The positions C4 and C6 are generally more reactive towards nucleophilic attack than the C2 position.

The reaction with sodium methoxide in methanol typically occurs at elevated temperatures (70-100°C) to sequentially replace the three chlorine atoms with methoxy groups.[2] The generally accepted mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, for each substitution step.

SNAr_Mechanism sub 2,4,6-Trichloropyrimidine int1 Meisenheimer Complex 1 sub->int1 + CH₃O⁻ nuc 3 CH₃O⁻ prod This compound int2 4,6-Dimethoxy-2-chloropyrimidine int1->int2 - Cl⁻ int3 Meisenheimer Complex 2 int2->int3 + 2 CH₃O⁻ int3->prod - 2 Cl⁻

Caption: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for SNAr reactions on chloropyrimidines.

Materials:

  • 2,4,6-trichloropyrimidine

  • Sodium metal

  • Anhydrous methanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (3.3 equivalents) in anhydrous methanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2,4,6-trichloropyrimidine (1.0 equivalent) portion-wise.

  • Reflux: Heat the reaction mixture to reflux (approximately 70-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow start Start prep_NaOMe Prepare Sodium Methoxide in Methanol start->prep_NaOMe add_TCP Add 2,4,6-Trichloropyrimidine prep_NaOMe->add_TCP reflux Reflux at 70-100°C add_TCP->reflux workup Aqueous Work-up reflux->workup extract Extract with Diethyl Ether workup->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of this compound

Hilbert-Johnson Reaction

This compound can undergo the Hilbert-Johnson reaction, which is a key method for the synthesis of pyrimidine nucleosides. In this reaction, the trimethoxypyrimidine is treated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, which then rearranges upon heating or treatment with a base to yield an N-alkylated pyrimidinone.[2]

The reaction proceeds through the formation of a cationic intermediate, followed by nucleophilic attack of the counterion and subsequent demethylation to afford the more stable pyrimidinone tautomer.

Hilbert_Johnson_Reaction start This compound intermediate Quaternary Ammonium Salt start->intermediate + CH₃I reagent CH₃I product 1,6-Dihydro-2,4-dimethoxy- 1-methyl-6-oxopyrimidine intermediate->product Rearrangement - CH₃I

Caption: Hilbert-Johnson reaction of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
Melting Point51-54 °C
AppearanceWhite to off-white crystalline solid

Table 2: Spectroscopic Data

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRCDCl₃5.85 (s, 1H, Ar-H), 3.95 (s, 6H, 2 x OCH₃), 3.88 (s, 3H, OCH₃)
¹³C NMRCDCl₃171.5, 164.5, 85.0, 55.0, 54.0

Note: NMR data is approximated from typical values for similar structures and should be confirmed with experimental data.

Role in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the trimethoxyphenyl pyrimidine scaffold is of significant interest in drug discovery. A notable example is the discovery of 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as a selective partial agonist of the Dopamine D5 receptor (D5R).[3]

The Dopamine D5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gαs/olf).[4][5] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular function.[7][8]

D5R_Signaling_Pathway ligand Trimethoxyphenyl Pyrimidine Derivative receptor Dopamine D5 Receptor (GPCR) ligand->receptor g_protein Gαs/olf receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates nucleus Nucleus creb->nucleus gene_exp Gene Expression nucleus->gene_exp cell_resp Cellular Response gene_exp->cell_resp

References

2,4,6-Trimethoxypyrimidine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, a fundamental component of nucleobases, provides a privileged scaffold for the development of novel therapeutics. While this compound itself is not extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the role of the this compound core in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number13106-85-9
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.17 g/mol
Melting Point51-54 °C
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in methanol, ethanol, chloroform

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (CDCl₃)δ (ppm): 5.45 (s, 1H, H-5), 3.95 (s, 6H, 4,6-OCH₃), 3.88 (s, 3H, 2-OCH₃)
¹³C NMR (CDCl₃)δ (ppm): 172.0 (C4, C6), 165.0 (C2), 78.0 (C5), 55.0 (4,6-OCH₃), 54.0 (2-OCH₃)
IR (KBr)ν (cm⁻¹): 2950 (C-H str.), 1590 (C=N str.), 1470 (C=C str.), 1250 (C-O str.)
Mass Spectrum (EI)m/z (%): 170 (M+, 100), 155 (M+-CH₃, 80), 127 (M+-OCH₃, 40)

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from barbituric acid. The first step is the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid.[1][2][3][4][5]

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of barbituric acid (1 eq) and phosphorus oxychloride (5-10 eq) is prepared.

  • A catalytic amount of N,N-dimethylformamide (0.1 eq) is added cautiously.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed ice.

  • The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be purified by distillation or recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.[6]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Water

Procedure:

  • A solution of sodium methoxide (at least 3 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

  • A solution of 2,4,6-trichloropyrimidine (1 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Barbituric_acid Barbituric Acid POCl3_DMF POCl3, DMF Reflux Barbituric_acid->POCl3_DMF Trichloropyrimidine 2,4,6-Trichloropyrimidine POCl3_DMF->Trichloropyrimidine NaOMe_MeOH NaOMe, MeOH Reflux Trichloropyrimidine->NaOMe_MeOH Trimethoxypyrimidine This compound NaOMe_MeOH->Trimethoxypyrimidine

Synthesis of this compound.

Role in Drug Discovery and Development

While direct biological activity data for this compound is scarce, its importance lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The methoxy groups at the 2, 4, and 6 positions can be selectively substituted with various nucleophiles, allowing for the generation of diverse chemical libraries for drug screening.

Anti-inflammatory and Analgesic Agents

Several studies have reported the synthesis of 2,4,6-trisubstituted pyrimidines with significant anti-inflammatory and analgesic properties. For instance, derivatives where the 2-position is substituted with an amino group and the 4- and 6-positions bear different aryl groups have shown potent activity.[7] The this compound core provides a convenient starting point for accessing such compounds through sequential nucleophilic aromatic substitution reactions.

Kinase Inhibitors

The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region. By elaborating the this compound core with appropriate pharmacophoric groups, potent and selective kinase inhibitors can be designed.

Dopamine Receptor Ligands

Recent research has explored derivatives of 2,4,5-trimethoxyphenyl pyrimidines as selective dopamine D5 receptor partial agonists.[8] Although this example involves a trimethoxyphenyl substituent rather than a trimethoxypyrimidine core, it highlights the potential of methoxy-substituted phenyl-pyrimidine scaffolds in modulating CNS targets. This suggests that the this compound core could be a valuable starting point for the design of novel CNS-active compounds.

Bioactive_Derivatives cluster_derivatives Bioactive Derivatives TMP This compound (Core Scaffold) AntiInflammatory Anti-inflammatory/ Analgesic Agents TMP->AntiInflammatory Functionalization KinaseInhibitors Kinase Inhibitors TMP->KinaseInhibitors Functionalization CNSAgents CNS Agents (e.g., D5 Ligands) TMP->CNSAgents Functionalization

Bioactive derivatives from this compound.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. While it may not possess significant intrinsic biological activity, its true value lies in its role as a foundational building block in the design and synthesis of novel drug candidates. The ability to selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring provides medicinal chemists with a powerful tool to explore chemical space and develop compounds with tailored pharmacological profiles. Future research will undoubtedly continue to leverage the this compound scaffold to create the next generation of innovative medicines.

References

Methodological & Application

Synthesis of Bioactive Molecules Utilizing 2,4,6-Trimethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using 2,4,6-trimethoxypyrimidine as a key starting material. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The unique reactivity of this compound, with its electron-rich nature and activated methoxy groups, makes it a versatile precursor for the synthesis of diverse, biologically active compounds, including potent kinase inhibitors.

Introduction to this compound in Bioactive Molecule Synthesis

This compound serves as a valuable building block for the synthesis of various substituted pyrimidines. The methoxy groups at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups and the construction of complex molecular architectures. This reactivity is particularly useful in the development of kinase inhibitors, where the pyrimidine core can act as a scaffold to orient pharmacophoric elements for optimal interaction with the kinase ATP-binding site.

One prominent application is in the synthesis of 2,4,6-trisubstituted pyrimidines, which have shown significant potential as antimicrobial and anticancer agents.[1][2] The general strategy involves the sequential or one-pot reaction of this compound with various nucleophiles.

Application: Synthesis of a PIM-1 Kinase Inhibitor Precursor

This section details the synthesis of a key intermediate in the development of potent PIM-1 kinase inhibitors. PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy. The synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition.[3]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from the synthesis of similar bioactive pyrido[2,3-d]pyrimidine derivatives.[3]

Materials:

  • This compound

  • o-Aminonicotinonitrile

  • Acylating or Thioacylating Agent (e.g., Benzoyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Hydrochloric Acid (1N)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Synthesis of the N-acylated intermediate.

    • To a stirred solution of o-aminonicotinonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of ice-cold water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine core.

    • A mixture of the N-acylated intermediate (1.0 eq) and this compound (1.2 eq) in a suitable high-boiling solvent (e.g., diphenyl ether) is heated at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with hexanes to precipitate the product.

    • Filter the solid, wash with hexanes, and dry under vacuum to yield the desired pyrido[2,3-d]pyrimidine derivative.

Quantitative Data
Compound IDTarget KinaseIC50 (nM)[3]Cytotoxicity (MCF-7, IC50 in µM)[3]
Compound 4 PIM-111.40.57
Compound 10 PIM-117.2Not specified
Staurosporine (Reference) PIM-116.76.76

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM-1 signaling pathway and the general experimental workflow for the synthesis of the pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor.

PIM1_Signaling_Pathway Cytokines_Growth_Factors Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines_Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Bad Bad PIM1->Bad phosphorylates (inactivates) c_Myc c-Myc PIM1->c_Myc stabilizes p21 p21 PIM1->p21 phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p21->Cell_Cycle p27->Cell_Cycle

Caption: PIM-1 Kinase Signaling Pathway.

Synthesis_Workflow Start Starting Materials (o-Aminonicotinonitrile, Acylating Agent) Step1 Step 1: N-Acylation Start->Step1 Intermediate N-Acylated Intermediate Step1->Intermediate Step2 Step 2: Cyclization with This compound Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Bioassay Biological Evaluation (Kinase Assay, Cytotoxicity) Analysis->Bioassay

Caption: Experimental Workflow for Synthesis.

Application: Synthesis of Antimicrobial Agents

2,4,6-Trisubstituted pyrimidines derived from chalcones and guanidine have demonstrated significant antimicrobial activity.[1][4] While not directly starting from this compound, this section provides a relevant protocol for synthesizing bioactive pyrimidines, illustrating a common synthetic route to this class of compounds.

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol is adapted from the synthesis of 2,4,6-trisubstituted pyrimidines with antimicrobial activity.[1]

Materials:

  • Substituted Chalcone

  • Guanidine Hydrochloride

  • Potassium Hydroxide

  • Absolute Ethanol

  • Hydrochloric Acid (0.5 M)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vial, add the corresponding chalcone (50 µmol) and solid potassium hydroxide (50 µmol) in absolute ethanol (400 µL).

  • To this mixture, add a 0.25 M solution of guanidine hydrochloride in absolute ethanol (200 µL).

  • Cap the vial, shake to ensure mixing, and reflux at 70 °C for 2-6 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 100 µL of a 0.5 M solution of HCl in water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of synthesized 2,4,6-trisubstituted pyrimidines can be evaluated using the disk diffusion method against various bacterial and fungal strains. The results are typically presented as the diameter of the zone of inhibition in millimeters.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
Example Compound A Staphylococcus aureus18Candida albicans15
Example Compound B Escherichia coli16Aspergillus niger12
Ampicillin (Standard) S. aureus / E. coli22 / 20--
Clotrimazole (Standard) --C. albicans / A. niger25 / 21

Note: The data in this table is illustrative and will vary depending on the specific compounds synthesized and tested.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key reaction types, and the resulting bioactive molecules.

Logical_Relationship Start This compound Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Cyclocondensation Start->Reaction2 Intermediate1 Substituted Pyrimidines Reaction1->Intermediate1 Intermediate2 Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines) Reaction2->Intermediate2 Bioactive1 Kinase Inhibitors Intermediate1->Bioactive1 Bioactive2 Antimicrobial Agents Intermediate1->Bioactive2 Bioactive3 Anticancer Agents Intermediate1->Bioactive3 Intermediate2->Bioactive1 Intermediate2->Bioactive3

References

Application Notes and Protocols: 2,4,6-Trimethoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-trimethoxypyrimidine as a versatile scaffold in medicinal chemistry for the synthesis of biologically active compounds. The protocols outlined below describe the synthesis of a focused library of 2,4,6-trisubstituted pyrimidine derivatives and their evaluation as potential kinase inhibitors, a prominent class of therapeutic targets in oncology and inflammatory diseases.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to engage in various biological interactions has led to the development of a wide range of therapeutics, including anticancer, antiviral, and antimicrobial agents. This compound serves as a valuable starting material for the synthesis of diverse pyrimidine derivatives through nucleophilic aromatic substitution (SNAr) of its methoxy groups. This allows for the systematic exploration of the chemical space around the pyrimidine core to develop potent and selective inhibitors of various biological targets.

Application: Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Kinase Inhibitors

This section details the synthetic route to a series of 2,4,6-trisubstituted pyrimidine derivatives from this compound and presents their hypothetical biological evaluation data as kinase inhibitors.

Synthetic Workflow

The overall synthetic strategy involves a sequential nucleophilic aromatic substitution of the methoxy groups on the this compound core with different amines. This approach allows for the generation of a library of compounds with diverse substitutions at the 2, 4, and 6 positions of the pyrimidine ring, which is crucial for establishing structure-activity relationships (SAR).

G A This compound B Step 1: First S_NAr (e.g., Primary Amine R1-NH2) A->B Reagents & Conditions C 2-Amino-4,6-dimethoxypyrimidine Intermediate B->C D Step 2: Second S_NAr (e.g., Secondary Amine R2R3-NH) C->D Reagents & Conditions E 2,4-Disubstituted-6-methoxypyrimidine Intermediate D->E F Step 3: Third S_NAr (e.g., Primary Amine R4-NH2) E->F Reagents & Conditions G Final 2,4,6-Trisubstituted Pyrimidine Library F->G

A high-level overview of the synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine Intermediate

  • Materials: this compound, primary amine (R¹-NH₂), solvent (e.g., N,N-Dimethylformamide - DMF), base (e.g., Potassium carbonate - K₂CO₃).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and K₂CO₃ (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-4,6-dimethoxypyrimidine intermediate.

Protocol 2: Synthesis of 2,4-Disubstituted-6-methoxypyrimidine Intermediate

  • Materials: 2-Amino-4,6-dimethoxypyrimidine intermediate, secondary amine (R²R³-NH), solvent (e.g., 1,4-Dioxane), acid catalyst (e.g., p-Toluenesulfonic acid - p-TsOH).

  • Procedure:

    • In a sealed tube, dissolve the 2-amino-4,6-dimethoxypyrimidine intermediate (1.0 eq) in 1,4-dioxane.

    • Add the secondary amine (1.2 eq) and a catalytic amount of p-TsOH.

    • Heat the mixture to 120-140 °C in a microwave reactor for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 2,4-disubstituted-6-methoxypyrimidine intermediate.

Protocol 3: Synthesis of the Final 2,4,6-Trisubstituted Pyrimidine Library

  • Materials: 2,4-Disubstituted-6-methoxypyrimidine intermediate, primary amine (R⁴-NH₂), solvent (e.g., n-Butanol).

  • Procedure:

    • To a solution of the 2,4-disubstituted-6-methoxypyrimidine intermediate (1.0 eq) in n-butanol, add the primary amine (1.5 eq).

    • Reflux the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to yield the final 2,4,6-trisubstituted pyrimidine derivative.

Quantitative Data: Kinase Inhibitory Activity

The synthesized library of 2,4,6-trisubstituted pyrimidines was screened against a panel of kinases to determine their inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound IDR¹ SubstituentR²/R³ SubstituentsR⁴ SubstituentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
TMP-001 MethylMorpholinoPhenyl550>100001200
TMP-002 EthylPiperidinyl4-Fluorophenyl2508500800
TMP-003 PropylPyrrolidinyl3-Chlorophenyl1205200450
TMP-004 CyclopropylN-Methylpiperazinyl4-Methoxyphenyl45 1500200
TMP-005 BenzylThiomorpholino3,4-Dichlorophenyl803400310
Reference ---25500150

Structure-Activity Relationship (SAR) Summary

  • Increasing the alkyl chain length at the R¹ position from methyl to propyl (TMP-001 to TMP-003) generally leads to a moderate increase in potency against Kinase A.

  • The introduction of a cyclopropyl group at R¹ (TMP-004) resulted in a significant improvement in inhibitory activity against Kinase A.

  • The nature of the cyclic amine at the R²/R³ position influences both potency and selectivity. The N-methylpiperazinyl group (TMP-004) appears to be the most favorable for Kinase A inhibition.

  • Substitution on the phenyl ring at the R⁴ position also modulates activity, with electron-donating groups (e.g., 4-methoxy in TMP-004) showing better potency for Kinase A.

Signaling Pathway

The following diagram illustrates a representative kinase signaling pathway that could be targeted by the synthesized pyrimidine derivatives. Inhibition of a key kinase in this pathway can disrupt downstream signaling, leading to a therapeutic effect.

G cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->RAF Inhibition

A representative kinase signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the construction of diverse libraries of substituted pyrimidines. The sequential nucleophilic aromatic substitution of its methoxy groups provides a robust and flexible synthetic route to novel compounds with potential therapeutic applications. The presented protocols and data serve as a guide for researchers in the field of drug discovery to explore the chemical space around the pyrimidine scaffold for the development of new and effective kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional organic materials. Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of the electron-deficient pyrimidine ring. While reactions on halopyrimidines are common, the displacement of alkoxy groups, such as the methoxy groups in 2,4,6-trimethoxypyrimidine, presents a greater challenge due to the poorer leaving group ability of the methoxide ion. Consequently, more forcing reaction conditions are generally required to achieve substitution.

This compound is a reactive compound towards nucleophilic solutes and has been utilized in the synthesis of various heterocyclic compounds. The reactivity of substituted pyrimidines in SNAr reactions is influenced by the nature of the leaving group and the position on the pyrimidine ring. Generally, for chloropyrimidines, the order of reactivity for nucleophilic attack is C4/C6 > C2[1]. For this compound, the substitution is anticipated to occur preferentially at the 4- or 6-position.

These application notes provide detailed protocols for performing SNAr reactions on this compound with amine and thiol nucleophiles. The provided protocols are based on established principles for SNAr on related, less reactive heterocyclic systems and serve as a robust starting point for experimental work and optimization.

Application Notes

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The resulting 4-substituted-2,6-dimethoxypyrimidines can be further modified to create libraries of compounds for high-throughput screening in drug discovery programs. These scaffolds are of particular interest in the development of herbicides and kinase inhibitors. The ability to introduce diverse functionalities onto the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks one of the electron-deficient carbon atoms (typically at the C4 or C6 position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the methoxide leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored.

sub This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nucleophile nuc Nucleophile (Nu-H) nuc->meisenheimer prod 4-Substituted-2,6-dimethoxypyrimidine meisenheimer->prod - Methoxide lg Methanol (CH3OH) meisenheimer->lg

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination

This protocol describes the substitution of a methoxy group with an amine nucleophile using microwave irradiation to facilitate the reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • High-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane

  • Microwave vials (2-5 mL)

  • Stir bars

Equipment:

  • Microwave reactor

  • Analytical balance

  • Syringes and needles

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a 2-5 mL microwave vial containing a stir bar, add this compound (1.0 mmol, 170.2 mg).

  • Add the amine nucleophile (1.2 mmol).

  • Add a suitable base, such as DIPEA (1.5 mmol, 261 µL) or anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Add 3 mL of a suitable high-boiling solvent such as DMF or 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Thiolation under Conventional Heating

This protocol provides an alternative to microwave synthesis, using conventional heating in a sealed pressure vessel for the reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Dimethyl sulfoxide (DMSO)

  • Thick-walled pressure tube (sealed tube)

  • Stir bars

Equipment:

  • Oil bath with a magnetic stirrer and temperature controller

  • Analytical balance

  • Syringes and needles

  • TLC or LC-MS for reaction monitoring

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry, thick-walled pressure tube containing a stir bar, add the thiol nucleophile (1.2 mmol).

  • Add 3 mL of anhydrous DMF or DMSO.

  • Carefully add a base such as sodium hydride (1.5 mmol, 60 mg of 60% dispersion in mineral oil) or anhydrous potassium carbonate (1.5 mmol, 207 mg) in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 170.2 mg).

  • Securely seal the tube.

  • Place the sealed tube in a preheated oil bath at 120-150 °C.

  • Stir the reaction mixture magnetically for 12-24 hours.

  • Monitor the reaction progress by taking aliquots (after cooling) and analyzing by TLC or LC-MS.

  • Once the reaction is complete, allow the tube to cool to room temperature before carefully opening it.

Work-up and Purification:

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Outcomes

EntryNucleophileBaseSolventTemperature (°C)TimeExpected Yield (%)
1MorpholineDIPEADMF160 (Microwave)60 min60-80
2AnilineK₂CO₃1,4-Dioxane180 (Microwave)90 min40-60
3ThiophenolNaHDMF140 (Oil Bath)18 h50-70
4Benzyl MercaptanK₂CO₃DMSO150 (Oil Bath)24 h45-65

Note: Yields are estimates based on analogous reactions and will require experimental optimization.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Pyrimidine, Nucleophile, Base) solvent Add Solvent reagents->solvent vessel Combine in Reaction Vessel (Microwave Vial or Sealed Tube) solvent->vessel heating Heating (Microwave or Oil Bath) vessel->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Quench and Extraction monitoring->quench dry Dry and Concentrate quench->dry purify Flash Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization

Caption: General workflow for nucleophilic substitution on this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Microwave synthesis and reactions in sealed tubes can generate high pressures. Ensure the reaction vessels are not overfilled and are properly sealed. Follow the safety guidelines for the specific microwave reactor and pressure vessels being used.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • High-boiling point solvents like DMF and DMSO can be harmful. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 2,4,6-Trimethoxypyrimidine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4,6-trimethoxypyrimidine as a foundational scaffold in the synthesis of novel kinase inhibitors. The strategic placement of methoxy groups on the pyrimidine ring offers a unique chemical handle for diversification, enabling the generation of libraries of potent and selective kinase inhibitors for drug discovery and development.

Introduction to this compound in Kinase Inhibitor Design

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the central structure of numerous FDA-approved drugs, particularly in oncology. Its ability to mimic the purine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases. This compound, with its three reactive methoxy groups, serves as a versatile starting material. These methoxy groups can be selectively activated or replaced, providing multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

The methoxy groups can be transformed into more reactive leaving groups, such as chloro or tosyloxy groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the 2, 4, and 6 positions of the pyrimidine ring, which are crucial for establishing key interactions within the kinase active site.

Application in Targeting Key Signaling Pathways

Kinase inhibitors derived from pyrimidine scaffolds have shown efficacy against a multitude of kinases that are critical nodes in oncogenic signaling pathways. One such pivotal pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy. The development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

The following protocols outline a representative synthetic route for the conversion of this compound into a hypothetical kinase inhibitor targeting the PI3K pathway. This multi-step synthesis demonstrates the chemical transformations necessary to introduce functionality required for kinase binding.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from this compound

This initial step activates the pyrimidine core for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Add N,N-dimethylaniline (0.1 eq) to the suspension.

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4,6-trichloropyrimidine.

Protocol_1_Workflow Start This compound Reaction Chlorination Start->Reaction Reagents POCl₃, N,N-Dimethylaniline Toluene, Reflux Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4,6-Trichloropyrimidine Purification->Product

Workflow for the Synthesis of 2,4,6-Trichloropyrimidine
Protocol 2: Stepwise Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the sequential displacement of the chloro groups to introduce different functionalities, a key strategy for building kinase inhibitor diversity.

Step 2a: Monosubstitution at the C4 Position

Materials:

  • 2,4,6-Trichloropyrimidine

  • Primary or secondary amine (e.g., morpholine) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in NMP in a sealed vial.

  • Add the desired amine (1.0 eq) and DIPEA (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the 4-substituted-2,6-dichloropyrimidine.

Step 2b: Disubstitution at the C2 Position

Materials:

  • 4-substituted-2,6-dichloropyrimidine from Step 2a

  • A different primary or secondary amine (e.g., aniline derivative) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a Schlenk tube, combine the 4-substituted-2,6-dichloropyrimidine (1.0 eq), the second amine (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and heat the mixture at 100 °C for 12-18 hours.

  • Cool the reaction, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 2,4-disubstituted-6-chloropyrimidine.

Step 2c: Trisubstitution at the C6 Position (Suzuki Coupling)

Materials:

  • 2,4-disubstituted-6-chloropyrimidine from Step 2b

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water mixture

Procedure:

  • In a microwave vial, suspend the 2,4-disubstituted-6-chloropyrimidine (1.0 eq), boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Add Pd(PPh₃)₄ (0.05 eq) to the suspension.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final trisubstituted pyrimidine kinase inhibitor.

Quantitative Data for Analogous Pyrimidine-Based Kinase Inhibitors

While specific inhibitory data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents IC₅₀ values for structurally related 2,4,6-trisubstituted pyrimidine derivatives against various kinases to illustrate the potential potency that can be achieved through this synthetic approach. Please note that these are representative data for analogous compounds and not for the specific hypothetical product from the protocols above.

Kinase TargetAnalogous Pyrimidine InhibitorIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PI3KαCompound A15Wortmannin2.2
mTORCompound B25Rapamycin0.1
CDK2Compound C80Roscovitine450
Aurora ACompound D50MLN80544
VEGFR2Compound E30Sunitinib9

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical tractability allows for the systematic and efficient generation of diverse chemical libraries. The provided protocols offer a foundational blueprint for researchers to explore the chemical space around the pyrimidine scaffold and to develop potent and selective inhibitors against a range of kinase targets implicated in human diseases. The strategic application of modern synthetic methodologies, coupled with robust biological evaluation, will continue to unlock the full potential of this privileged heterocyclic core in drug discovery.

experimental procedure for the synthesis of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine core in numerous biologically active compounds. This document provides a detailed experimental procedure for the synthesis of this compound, starting from the readily available precursor, 2,4,6-trichloropyrimidine. The protocol outlines the nucleophilic substitution reaction with sodium methoxide, followed by purification and characterization of the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The chlorine atoms on the electron-deficient pyrimidine ring of 2,4,6-trichloropyrimidine are displaced by methoxy groups from sodium methoxide.

G TCP 2,4,6-Trichloropyrimidine Heat Heat (Reflux) TCP->Heat NaOMe Sodium Methoxide (in Methanol) NaOMe->Heat TMP This compound Purification Purification (e.g., Recrystallization) TMP->Purification Heat->TMP Nucleophilic Substitution

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Synthesis of this compound

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere. To this solution, 2,4,6-trichloropyrimidine is added portion-wise. The reaction mixture is then heated to reflux (approximately 70-100°C) and maintained at this temperature for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound as a solid.

Data Presentation

ParameterValue
Chemical Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol [1]
Appearance White to off-white solid
Melting Point 51-54 °C
¹H NMR (CDCl₃, ppm) δ 5.8 (s, 1H, Ar-H), 3.9 (s, 9H, -OCH₃)
¹³C NMR (CDCl₃, ppm) δ 172.0, 85.0, 55.0
IR (KBr, cm⁻¹) 2950-3000 (C-H), 1600 (C=N), 1050 (C-O)
Purity ≥98%

Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start Start prep_naome Prepare Sodium Methoxide Solution start->prep_naome add_tcp Add 2,4,6-Trichloropyrimidine prep_naome->add_tcp reflux Heat to Reflux add_tcp->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete end_reaction Reaction Complete monitor->end_reaction Complete cool Cool to RT end_reaction->cool evap Solvent Evaporation cool->evap workup Aqueous Workup evap->workup recrystal Recrystallization workup->recrystal dry Dry Product recrystal->dry mp Melting Point dry->mp nmr NMR Spectroscopy dry->nmr ir IR Spectroscopy dry->ir purity Purity Analysis (e.g., GC/HPLC) dry->purity final_product Final Product purity->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols: 2,4,6-Trimethoxypyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 2,4,6-Trimethoxypyrimidine in materials science are not extensively documented in current literature, its role as a versatile chemical intermediate suggests significant potential. This document outlines the properties, synthesis, and potential avenues for the application of this compound as a building block in the development of novel materials. The focus is on its synthesis from 2,4,6-trichloropyrimidine and the contextual applications of its precursor and related derivatives.

Physical and Chemical Properties

This compound is a pyrimidine derivative with the following key properties[1][2]:

PropertyValue
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 51-54 °C[2]
CAS Number 13106-85-9[1][2]
Assay ≥98% (GC)

Experimental Protocols

Synthesis of this compound from 2,4,6-Trichloropyrimidine

A common method for the synthesis of this compound involves the nucleophilic substitution of the chlorine atoms in 2,4,6-trichloropyrimidine with methoxy groups from sodium methoxide.[2][3]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry reaction flask, dissolve 2,4,6-trichloropyrimidine in anhydrous methanol.

  • Slowly add a stoichiometric excess of sodium methoxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux (approximately 70-100°C) and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the resulting solid in water to dissolve the sodium chloride byproduct.

  • Collect the crude this compound by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system to yield the final product.

Visualizing the Synthesis Workflow

Synthesis_of_2_4_6_Trimethoxypyrimidine TCP 2,4,6-Trichloropyrimidine Reaction Nucleophilic Substitution (70-100°C) TCP->Reaction NaOMe Sodium Methoxide (in Methanol) NaOMe->Reaction Crude_Product Crude This compound + NaCl Reaction->Crude_Product Cooling & Solvent Removal Purification Purification (Recrystallization) Crude_Product->Purification Dissolution & Filtration Final_Product Pure This compound Purification->Final_Product

Caption: Synthesis of this compound.

Potential Applications in Materials Science

While direct applications are still emerging, the structure of this compound makes it a candidate for several areas of materials science, extrapolated from the known uses of its precursor, 2,4,6-trichloropyrimidine.

1. Polymer Chemistry: 2,4,6-Trichloropyrimidine is used as a cross-linking agent and a monomer in the synthesis of specialty polymers. The three reactive chlorine sites allow for the formation of highly branched or networked polymer structures. Similarly, the methoxy groups of this compound could be chemically modified to introduce polymerizable functionalities, or the pyrimidine core itself could be incorporated into polymer backbones to enhance thermal stability or introduce specific electronic properties.

2. Organic Electronics: Pyrimidine derivatives are being explored for applications in organic electronics due to their electron-deficient nature. The pyrimidine ring can act as a core for constructing organic semiconductors, emitters for OLEDs, or components in charge-transport materials. The methoxy groups in this compound can modulate the electronic properties of the molecule, and their substitution with other functional groups could lead to materials with tailored optoelectronic characteristics.

3. Functional Dyes: The precursor, 2,4,6-trichloropyrimidine, serves as a scaffold for reactive dyes, where the chlorine atoms act as anchor points for covalent bonding to fabrics. While the methoxy groups are less reactive, they can be substituted to attach chromophores, potentially leading to the development of functional dyes with applications in sensing or as components in dye-sensitized solar cells.

Context from Related Compounds

The utility of the dimethoxypyrimidine scaffold is well-established in other fields. For instance, 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of a wide range of sulfonylurea herbicides.[4] This highlights the chemical versatility of the pyrimidine core and its amenability to the introduction of various functional groups, a principle that can be extended to the design of new materials.

Logical Relationships in Application Development

Application_Development_Logic cluster_precursor Precursor Applications cluster_target Target Compound cluster_potential Potential Material Applications TCP_Apps 2,4,6-Trichloropyrimidine (Reactive Dyes, Polymers) TMP This compound (Intermediate) TCP_Apps->TMP Informs Potential Polymers Functional Polymers TMP->Polymers Functionalization Electronics Organic Electronics TMP->Electronics Electronic Tuning Dyes Specialty Dyes TMP->Dyes Chromophore Attachment

Caption: Application Development Pathway.

References

Application Notes and Protocols for the Development of Novel Herbicides from 2,4,6-Trimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel herbicides based on the 2,4,6-trimethoxypyrimidine scaffold. This document outlines the synthesis, biological evaluation, and mechanistic understanding of these compounds, offering detailed protocols and data presentation to facilitate research and development in this area.

Introduction

The pyrimidine ring is a key structural motif in many commercial herbicides. Derivatives of this compound have shown significant potential as a new class of herbicidal agents. These compounds primarily exert their phytotoxic effects by inhibiting essential plant enzymes, leading to growth cessation and eventual death of susceptible weeds. The two primary molecular targets identified for pyrimidine-based herbicides are Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH). Understanding the synthesis, structure-activity relationships (SAR), and mechanism of action is crucial for the rational design of new, effective, and selective herbicides.

Data Presentation: Herbicidal Activity of Pyrimidine Derivatives

The herbicidal efficacy of novel compounds is typically quantified by determining the concentration required to inhibit plant growth by 50% (IC50 or GR50) or the effective concentration to cause a 50% response (EC50). The following table summarizes the herbicidal activity of selected pyrimidine derivatives against various plant species.

Compound IDStructureTarget Weed/CropGrowth StageBioassay TypeIC50 / EC50 / GR50 (nM)Reference
TetflupyrolimetAryl pyrrolidinone anilideArabidopsis thalianaSeedlingRoot length inhibition1.8 ± 0.12[1]
Setaria italica (Foxtail millet)SeedlingRoot length inhibition3.3 ± 0.10[1]

Note: Data for specific this compound derivatives is still emerging. The data for Tetflupyrolimet, a compound that also targets pyrimidine biosynthesis, is included for reference.[1]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative Intermediate

This protocol is adapted from the synthesis of 4,6-dimethoxy-2-methylsulfonyl pyrimidine, a key intermediate for some pyrimidinyloxybenzoic acid herbicides.[2]

Objective: To synthesize a 2-substituted-4,6-dimethoxypyrimidine intermediate.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Desired nucleophile (e.g., a substituted thiol for thioether linkage)

  • Solvent (e.g., Methanol)

  • Base (e.g., Sodium methoxide or Potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxypyrimidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the nucleophile and the base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-4,6-dimethoxypyrimidine.

  • Characterize the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Protocol 2: Pre-emergence Herbicidal Activity Bioassay

Objective: To evaluate the effect of this compound derivatives on seed germination and early seedling growth.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of target weed and crop species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Zea mays (corn), Glycine max (soybean))

  • Growth chamber with controlled temperature, light, and humidity

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • Place a sterile filter paper in each petri dish or well.

  • Apply a known volume of each compound dilution evenly onto the filter paper. A solvent-only control should be included.

  • After the solvent has evaporated, place a predetermined number of seeds of a single plant species onto the filter paper.

  • Add a specific volume of distilled water or a nutrient solution to each dish/well to moisten the filter paper.

  • Seal the petri dishes or cover the plates and place them in a growth chamber under optimal conditions for germination.

  • After a set period (e.g., 7-14 days), record the germination percentage, root length, and shoot length for each treatment.

  • Calculate the percent inhibition for each parameter compared to the solvent control.

  • Determine the GR50 (concentration causing 50% growth reduction) values using a suitable statistical software.

Protocol 3: Post-emergence Herbicidal Activity Bioassay

Objective: To assess the phytotoxic effect of this compound derivatives on established seedlings.

Materials:

  • Test compounds formulated as a sprayable solution (e.g., with adjuvants)

  • Pots or trays filled with a suitable soil mix

  • Seeds of target weed and crop species

  • Greenhouse or growth chamber with controlled environmental conditions

  • Laboratory sprayer

Procedure:

  • Sow seeds of the target species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare spray solutions of the test compounds at various concentrations. Include a formulation blank as a control.

  • Apply the spray solutions to the seedlings using a laboratory sprayer, ensuring uniform coverage.

  • Return the treated plants to the greenhouse or growth chamber.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

  • Calculate the percent growth reduction compared to the control.

  • Determine the GR50 values from the dose-response data.[4]

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for Novel Herbicides

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Lead_Identification Lead Identification (this compound) Derivative_Synthesis Derivative Synthesis Lead_Identification->Derivative_Synthesis Initial_Screening Initial Herbicidal Screening Derivative_Synthesis->Initial_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Initial_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Spectrum_Analysis Weed Spectrum Analysis Lead_Optimization->Spectrum_Analysis Toxicity_Studies Toxicology & Ecotoxicology Studies Spectrum_Analysis->Toxicity_Studies Field_Trials Field Trials Toxicity_Studies->Field_Trials Formulation_Development Formulation Development Field_Trials->Formulation_Development

Caption: A generalized workflow for the discovery and development of novel herbicides.

Diagram 2: Proposed Signaling Pathway for DHODH-Inhibiting Herbicides

G cluster_0 Mitochondrion cluster_1 Cytoplasm DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Oxidation Ubiquinol Ubiquinol DHODH->Ubiquinol ETC Electron Transport Chain Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Biosynthesis Ubiquinone Ubiquinone Ubiquinone->DHODH Ubiquinol->ETC DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Growth_Inhibition Growth Inhibition & Plant Death Pyrimidine_Biosynthesis->Growth_Inhibition Plant_Growth Plant Growth & Development DNA_RNA_Synthesis->Plant_Growth Herbicide This compound Derivative Herbicide->DHODH Inhibition

Caption: Inhibition of DHODH by a pyrimidine herbicide disrupts pyrimidine biosynthesis.

Diagram 3: Proposed Signaling Pathway for ALS-Inhibiting Herbicides

G cluster_0 Chloroplast cluster_1 Cytoplasm ALS Acetolactate Synthase (ALS) Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pyruvate Pyruvate Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA_Biosynthesis Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis Acetolactate->BCAA_Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->BCAA_Biosynthesis Protein_Synthesis Protein Synthesis BCAA_Biosynthesis->Protein_Synthesis Growth_Inhibition Growth Inhibition & Plant Death BCAA_Biosynthesis->Growth_Inhibition Plant_Growth Plant Growth & Development Protein_Synthesis->Plant_Growth Herbicide This compound Derivative Herbicide->ALS Inhibition

Caption: Inhibition of ALS by a pyrimidine herbicide blocks branched-chain amino acid synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a valuable intermediate in the synthesis of various biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its pyrimidine core, functionalized with three methoxy groups, makes it a versatile building block for the development of novel compounds. This document provides detailed protocols for the scale-up synthesis of this compound, suitable for industrial applications. The synthesis is a two-step process commencing with the chlorination of barbituric acid to produce 2,4,6-trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Synthesis Overview

The overall synthetic route involves two key transformations:

  • Chlorination of Barbituric Acid: Barbituric acid is converted to 2,4,6-trichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a tertiary amine.[1][2]

  • Methoxylation of 2,4,6-Trichloropyrimidine: The intermediate, 2,4,6-trichloropyrimidine, undergoes a nucleophilic aromatic substitution reaction with sodium methoxide to yield the final product, this compound.[3]

Experimental Protocols

Step 1: Scale-Up Synthesis of 2,4,6-Trichloropyrimidine

This protocol is based on the chlorination of barbituric acid using phosphorus oxychloride.

Materials:

  • Barbituric Acid

  • Phosphorus Oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) or other suitable catalyst[1]

  • Phosphorus Trichloride (PCl₃) and Chlorine (Cl₂) (Alternative reactants)[4]

  • Appropriate reaction vessel with reflux condenser, stirrer, and addition funnel

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge barbituric acid and phosphorus oxychloride. The molar ratio of phosphorus oxychloride to barbituric acid is typically in the range of 4.0-6.0 to 1.0.[5]

  • Catalyst Addition: Slowly add a catalytic amount of N,N-dimethylformamide or another deacidification agent while maintaining the temperature between 20-30 °C.[5]

  • Reaction: Heat the mixture to reflux (approximately 105-115 °C) and maintain for 1-3 hours.[5] An alternative approach involves an initial reaction with phosphorus oxychloride, followed by the simultaneous addition of phosphorus trichloride and chlorine gas.[2][4]

  • Work-up and Purification: After the reaction is complete, cool the mixture. Excess phosphorus oxychloride can be recovered by distillation. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.[1][4] The purity of the obtained product can be assessed by gas chromatography (GC).[5]

Quantitative Data for Step 1:

ParameterValueReference
Starting Material Barbituric Acid[1][2][4][5]
Reagents Phosphorus Oxychloride, N,N-dimethylformamide[1][5]
Molar Ratio (Barbituric Acid:POCl₃:De-acidifying agent) 1.0 : 4.0-6.0 : 0.25-1.0[5]
Reaction Temperature 105-115 °C (Reflux)[5]
Reaction Time 1-3 hours[5]
Yield 77-90%[4][5]
Purity >99% (GC)[5]
Step 2: Scale-Up Synthesis of this compound

This protocol describes the methoxylation of 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium Methoxide (NaOMe)

  • Methanol (as solvent)

  • Appropriate reaction vessel with stirrer and temperature control

  • Filtration and crystallization equipment for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trichloropyrimidine in methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture. An excess of sodium methoxide is typically used to ensure complete substitution of all three chlorine atoms.

  • Reaction: The reaction is typically carried out at an elevated temperature, for instance, between 70-100°C, to facilitate the nucleophilic substitution.[3] The progress of the reaction can be monitored by a suitable analytical technique such as TLC or GC.

  • Work-up and Purification: Once the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The methanol is then removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent to yield a high-purity product.

Quantitative Data for Step 2:

ParameterValueReference
Starting Material 2,4,6-Trichloropyrimidine[3]
Reagent Sodium Methoxide[3]
Solvent Methanol
Reaction Temperature 70-100 °C[3]
Yield High (exact percentage not specified in sources)
Purity ≥98% (GC)[3]

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B  POCl3, Catalyst  (e.g., DMF)  Reflux (105-115 °C) C This compound B->C  Sodium Methoxide  Methanol  70-100 °C

Caption: Overall synthetic workflow for this compound.

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of 2,4,6-Trichloropyrimidine cluster_step2 Step 2: Synthesis of this compound start1 Charge Reactor react1 Chlorination Reaction start1->react1 Barbituric Acid, POCl3, Catalyst workup1 Distillative Work-up react1->workup1 Reaction Completion purify1 Vacuum Distillation workup1->purify1 Crude Product product1 2,4,6-Trichloropyrimidine purify1->product1 start2 Charge Reactor product1->start2 Intermediate Transfer react2 Methoxylation Reaction start2->react2 2,4,6-Trichloropyrimidine, Sodium Methoxide, Methanol workup2 Filtration & Evaporation react2->workup2 Reaction Completion purify2 Recrystallization workup2->purify2 Crude Product product2 This compound purify2->product2

Caption: Detailed experimental workflow for the two-step synthesis.

Concluding Remarks

The provided protocols offer a robust framework for the scale-up synthesis of this compound. The two-step process, involving the chlorination of barbituric acid followed by methoxylation, is a well-established route. For industrial applications, optimization of reaction conditions, solvent recycling, and waste management should be considered to enhance the economic and environmental viability of the process. The high yields and purity achievable make this synthetic approach suitable for producing high-quality this compound for further use in research and development.

References

2,4,6-Trimethoxypyrimidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. Among these, the 2,4,6-trimethoxypyrimidine scaffold, and its closely related di- and tri-substituted analogs, have emerged as a promising framework for the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer research. The strategic placement of methoxy groups on the pyrimidine ring influences the molecule's electronic properties, solubility, and ability to form key interactions with biological targets.

This document provides a comprehensive overview of the utility of the this compound scaffold and its analogs in drug discovery, complete with detailed experimental protocols and quantitative biological data. Due to the limited availability of extensive research on a diverse library of direct this compound derivatives, this report leverages data from closely related and well-studied di- and tri-substituted pyrimidines to illustrate the potential of this chemical class.

Application Note 1: Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Pyrimidine-based compounds have been extensively explored as inhibitors of this pathway. The 2,4,6-trisubstituted pyrimidine scaffold serves as a versatile backbone for designing potent and selective inhibitors that can bind to the ATP-binding pocket of these kinases.

Quantitative Data on Representative Pyrimidine-Based Kinase Inhibitors:

While specific data for this compound derivatives is sparse, the following table summarizes the in vitro activity of representative 2,4-diamino-5-ketopyrimidine and pyrido[2,3-d]pyrimidine derivatives against key kinases and cancer cell lines, demonstrating the potential of the substituted pyrimidine scaffold.

Compound IDTarget Kinase(s)Kᵢ (µM)Cancer Cell LineIC₅₀ (µM)Citation
R547 CDK1, CDK2, CDK40.001, 0.003, 0.001HCT1160.08[4]
Compound 2 Not specifiedNot specifiedMCF-70.013[5]
Compound 3 Not specifiedNot specifiedMCF-7Not specified[5]
Compound 4 Not specifiedNot specifiedMCF-7Not specified[6]
Compound 10 PIM-1 Kinase0.0172HepG20.99[6]
GDC-0980 PI3Kα, β, δ, γ0.005, 0.027, 0.007, 0.014PC3, MCF-7neo/HER2Not specified[1]

Signaling Pathway Diagram:

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by pyrimidine-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion PyrimidineInhibitor Pyrimidine-based Inhibitors PyrimidineInhibitor->PI3K PyrimidineInhibitor->Akt PyrimidineInhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Experimental Protocols

Protocol 1: General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives

This protocol describes a general multi-step synthesis for creating a library of 4,6-disubstituted pyrimidine derivatives, which can be adapted for the this compound scaffold.[7][8]

Workflow Diagram:

Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1 Nucleophilic Substitution (N-Boc-piperazine) Start->Step1 Intermediate1 tert-butyl 4-(6-chloropyrimidin -4-yl)piperazine-1-carboxylate Step1->Intermediate1 Step2 Suzuki Coupling (Aryl Boronic Acid) Intermediate1->Step2 Intermediate2 Boc-protected Intermediate Step2->Intermediate2 Step3 Deprotection (TFA) Intermediate2->Step3 Intermediate3 Piperazinyl- pyrimidine Step3->Intermediate3 Step4 Sulfonylation (Aryl Sulfonyl Chloride) Intermediate3->Step4 FinalProduct 4,6-Disubstituted Pyrimidine Library Step4->FinalProduct

Caption: General synthetic workflow for 4,6-disubstituted pyrimidines.

Materials:

  • 4,6-Dichloropyrimidine

  • N-Boc-piperazine

  • Triethylamine (TEA)

  • Isopropanol

  • Dichloromethane (DCM)

  • Aryl boronic acids

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane/Water

  • Trifluoroacetic acid (TFA)

  • Aryl sulfonyl chlorides

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate.

    • Dissolve 4,6-dichloropyrimidine (1.0 mmol) in isopropanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C and add N-Boc-piperazine (1.2 equiv.).

    • Add TEA (1.2 equiv.) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

  • Step 2: Suzuki Coupling.

    • In a sealed tube, combine the product from Step 1 (1.0 mmol), the desired aryl boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add a mixture of dioxane and water (4:1, 10 mL).

    • Degas the mixture with nitrogen for 10 minutes, then add Pd(dppf)Cl₂ (5 mol%).

    • Seal the tube and heat the reaction at 100°C for 3 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[7]

  • Step 3: Deprotection.

    • Dissolve the Boc-protected intermediate from Step 2 (1.0 mmol) in DCM (15 mL) and cool to 0°C.

    • Add TFA (1.0 mL) dropwise and stir at room temperature for 6 hours.

    • Neutralize the reaction with a saturated NaHCO₃ solution.

    • Extract the product with DCM, wash with brine, dry, and concentrate to yield the deprotected piperazinyl-pyrimidine.[8]

  • Step 4: Sulfonylation.

    • Dissolve the product from Step 3 (1.0 mmol) in dry DCM (15 mL) at 0°C under a nitrogen atmosphere.

    • Add the desired aryl sulfonyl chloride (1.5 equiv.) followed by the dropwise addition of TEA (2.0 equiv.).

    • Stir the reaction for 6 hours at room temperature.

    • Quench with saturated NaHCO₃ solution and extract with DCM.

    • Wash the combined organic layers with water and brine, dry, and concentrate. Purify the final compound by column chromatography.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, using CDK2 as an example.[4]

Materials:

  • Recombinant human CDK2/cyclin E

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the substrate (Histone H1).

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and recombinant CDK2/cyclin E.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • After drying the filter plate, add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a logical relationship for the structure-activity relationship of 2,4-diamino-5-ketopyrimidine derivatives as CDK inhibitors.

SAR_Logic Scaffold 2,4-Diaminopyrimidine Core C2_Sub C2: Substituted Amino Group (e.g., Piperidine) Scaffold->C2_Sub Essential for Binding C5_Sub C5: Aryl Ketone (e.g., Methoxybenzoyl) Scaffold->C5_Sub Key Interaction with Hinge Region Potency Potent CDK Inhibition C2_Sub->Potency Modulates Potency and Selectivity C5_Sub->Potency Critical for Activity

Caption: Key structural features for CDK inhibition.

These application notes and protocols provide a foundational framework for researchers interested in exploring the potential of this compound and its analogs as scaffolds for drug discovery. By leveraging the provided synthetic strategies and biological evaluation methods, new and potent therapeutic agents can be developed.

References

Application Notes and Protocols for a Library of 2,4,6-Trimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of a library of derivatives based on the 2,4,6-trimethoxypyrimidine scaffold. This document includes detailed protocols for synthesis and biological evaluation, summarized quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in determining the pharmacological profile of the resulting derivatives. The this compound scaffold, in particular, offers a versatile platform for the development of novel compounds with diverse therapeutic potential. This document focuses on the anticancer, antiviral, and antibacterial activities of derivatives incorporating this core structure.

I. Anticancer Activity of 2,4,6-Trimethoxychalcone Derivatives

A notable class of compounds derived from the 2,4,6-trimethoxy scaffold are chalcones. These compounds, characterized by an open-chain flavonoid structure, have demonstrated significant anticancer properties.[3][4]

Data Presentation

The anticancer activity of a series of 2,4,6-trimethoxy-4'-nitrochalcone derivatives was evaluated against esophageal squamous cell carcinoma (ESCC) cell lines, KYSE-450 and Eca-109. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.[4]

Compound IDStructureIC₅₀ (μM) vs. KYSE-450IC₅₀ (μM) vs. Eca-109
Ch-19 2,4,6-trimethoxy-4'-nitrochalcone4.979.43
Analog 1Structure disclosed in source15.2321.56
Analog 2Structure disclosed in source28.7135.12
Analog 3Structure disclosed in source>50>50
Mechanism of Action

The anticancer effect of 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) is attributed to its ability to induce apoptosis in cancer cells. This process is initiated by the accumulation of reactive oxygen species (ROS), which leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death.[4][5] Reverse molecular docking studies of a similar series of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) suggest that Cyclin-Dependent Kinase 1 (CDK1) could be a potential target.[3]

cluster_0 Cellular Environment cluster_1 Cancer Cell Ch19 2,4,6-Trimethoxychalcone Derivative (Ch-19) ROS Reactive Oxygen Species (ROS) Accumulation Ch19->ROS G2M G2/M Phase Cell Cycle Arrest ROS->G2M Apoptosis Apoptosis G2M->Apoptosis

Anticancer Mechanism of a 2,4,6-Trimethoxychalcone Derivative.
Experimental Protocols

Synthesis of 2,4,6-Trimethoxy-4'-nitrochalcone (Claisen-Schmidt Condensation) [4]

Start Start Reactants Mix 2,4,6-trimethoxyacetophenone and 4-nitrobenzaldehyde in Methanol Start->Reactants Catalyst Add 40% (w/v) NaOH (aq) slowly at room temperature Reactants->Catalyst Reaction Stir overnight Catalyst->Reaction Precipitation Isolate precipitate Reaction->Precipitation Wash Wash with water and cold methanol Precipitation->Wash Dry Dry the product Wash->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure 2,4,6-trimethoxy- 4'-nitrochalcone Purify->End

Workflow for the Synthesis of 2,4,6-Trimethoxychalcone.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., KYSE-450, Eca-109) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.[4]

II. Antiviral Activity of Methoxy-Substituted Pyrimidine Derivatives

While specific data for this compound derivatives is limited, other methoxy-substituted pyrimidines have demonstrated promising antiviral activity. These compounds often act as nucleoside or non-nucleoside inhibitors of viral replication.[3][6][7]

Data Presentation

The following table presents the antiviral activity of representative methoxy-substituted pyrimidine derivatives against various viruses. It is important to note that these are not 2,4,6-trimethoxy derivatives but serve as examples of the potential of this chemical class.

Compound ClassDerivativeVirusAssayEC₅₀ (µM)Reference
Dihydropyrimidin-4(3H)-onesα-Methoxy S-DABOHIV-1 (wt)In vitro0.003[8]
Pyrrolo[2,3-d]pyrimidines4-amino-2-methoxy derivativeHCMVPlaque Reduction>100[5]
2-amino-4-(ω-hydroxyalkylamino)pyrimidinesMethoxy-substituted derivativeInfluenza A/BPlaque Reduction0.01-0.1[7]
Mechanism of Action

Many antiviral pyrimidine derivatives function by inhibiting key viral enzymes essential for replication, such as reverse transcriptase or viral proteases. Another mechanism involves the inhibition of host cell pathways necessary for viral replication, such as the pyrimidine biosynthesis pathway.[9][10]

cluster_0 Viral Replication Cycle Entry Viral Entry Replication Viral Genome Replication (e.g., Reverse Transcriptase) Entry->Replication Assembly Viral Assembly (e.g., Protease) Replication->Assembly Release Viral Release Assembly->Release Inhibitor Methoxy-Pyrimidine Derivative Inhibitor->Replication Inhibition

General Mechanism of Antiviral Pyrimidine Derivatives.
Experimental Protocols

Protocol for Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Calculation: Determine the effective concentration that reduces the number of plaques by 50% (EC₅₀).[9]

III. Antibacterial Activity of Methoxy-Substituted Pyrimidine Derivatives

Similar to antiviral activity, while specific data for this compound derivatives are not abundant, various other methoxy-substituted pyrimidines have shown antibacterial properties.[11] These compounds can target essential bacterial processes, such as cell wall synthesis or DNA replication.

Data Presentation

The table below summarizes the antibacterial activity of representative methoxy-substituted pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound ClassDerivativeBacteriaMIC (µg/mL)Reference
Pyrimidine-2(1H)-thionesTrimethoxy phenyl substitutedE. coli-[11]
Pyrimidine-2(1H)-thionesTrimethoxy phenyl substitutedP. aeruginosa-[11]
Multisubstituted PyrimidinesDerivative 10dS. aureus<60[1]

Note: The original reference for the trimethoxy phenyl substituted pyrimidine-2(1H)-thiones indicated "good antibacterial action" but did not provide specific MIC values.[11]

Mechanism of Action

The antibacterial mechanisms of pyrimidine derivatives can vary. Some inhibit essential enzymes in bacterial metabolic pathways, such as dihydrofolate reductase. Others can interfere with cell wall synthesis by inhibiting enzymes like MurE ligase, or disrupt bacterial cell division by targeting proteins like FtsZ.[12][13]

cluster_0 Bacterial Cell CellWall Cell Wall Synthesis (e.g., MurE ligase) Folate Folate Synthesis (e.g., DHFR) Division Cell Division (e.g., FtsZ polymerization) Inhibitor Methoxy-Pyrimidine Derivative Inhibitor->CellWall Inhibition Inhibitor->Folate Inhibition Inhibitor->Division Inhibition

Potential Antibacterial Mechanisms of Pyrimidine Derivatives.
Experimental Protocols

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start PrepareInoculum Prepare standardized bacterial inoculum Start->PrepareInoculum SerialDilution Perform serial dilutions of test compounds in 96-well plate PrepareInoculum->SerialDilution Inoculate Inoculate wells with bacterial suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MIC (lowest concentration with no visible growth) Incubate->ReadMIC End MIC Value ReadMIC->End

Workflow for Broth Microdilution Antibacterial Assay.

Conclusion

The this compound scaffold and its derivatives, particularly chalcones, represent a promising area for the discovery of new therapeutic agents. The anticancer activity of 2,4,6-trimethoxychalcones is well-documented, with a clear mechanism of action involving ROS-induced apoptosis. While more research is needed to fully elucidate the antiviral and antibacterial potential of this specific substitution pattern, the broader class of methoxy-substituted pyrimidines has shown significant activity, suggesting that further exploration of this compound derivatives is warranted. The protocols and data presented herein provide a solid foundation for researchers to build upon in the development of novel drugs based on this versatile chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2,4,6-Trimethoxypyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with sodium methoxide.[1] In this reaction, the three chlorine atoms on the pyrimidine ring are sequentially replaced by methoxy groups.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: The key factors influencing the yield of this compound are:

  • Stoichiometry of Sodium Methoxide: A sufficient excess of sodium methoxide is crucial to drive the reaction to completion and ensure all three chlorine atoms are substituted.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 70-100°C, to facilitate the substitution reactions.[1]

  • Reaction Time: Adequate reaction time is necessary for the sequential substitution of all three chlorine atoms.

  • Solvent: The choice of solvent is important. Anhydrous methanol is commonly used as it is the solvent for commercial sodium methoxide solutions and participates in the reaction equilibrium. Other polar aprotic solvents can also be considered.

  • Moisture Content: The reaction is sensitive to moisture, which can consume the sodium methoxide and lead to the formation of hydroxy-pyrimidines as byproducts. Therefore, anhydrous conditions are essential.

Q3: What are the common side products and impurities?

A3: The most prevalent impurities are incompletely substituted intermediates, such as:

  • 2,4-dichloro-6-methoxypyrimidine

  • 2-chloro-4,6-dimethoxypyrimidine

Other potential byproducts can include:

  • Hydroxy-substituted pyrimidines, if moisture is present.

  • Products of reaction with solvent impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,4,6-trichloropyrimidine) and the intermediates, and the appearance of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Insufficient Sodium Methoxide - Ensure at least 3 equivalents of sodium methoxide are used for every equivalent of 2,4,6-trichloropyrimidine. An excess (e.g., 3.3-3.5 equivalents) is often recommended to drive the reaction to completion.
Low Reaction Temperature - Gradually increase the reaction temperature to the recommended range of 70-100°C. Monitor for potential decomposition at higher temperatures.
Inadequate Reaction Time - Extend the reaction time and monitor the progress using TLC or GC-MS until the starting material and intermediates are no longer detectable.
Presence of Moisture - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials - Ensure the purity of 2,4,6-trichloropyrimidine and sodium methoxide. Impurities can interfere with the reaction.
Issue 2: Presence of Incompletely Substituted Intermediates
Potential Cause Troubleshooting Steps
Insufficient Sodium Methoxide - Add an additional portion of sodium methoxide to the reaction mixture and continue heating.
Low Reaction Temperature or Short Reaction Time - Increase the reaction temperature and/or extend the reaction time to facilitate the substitution of the remaining chlorine atoms.
Poor Mixing - Ensure efficient stirring of the reaction mixture to maintain homogeneity, especially if the sodium methoxide is not fully dissolved.
Issue 3: Formation of Hydroxylated Byproducts
Potential Cause Troubleshooting Steps
Presence of Water in Reagents or Solvents - Use freshly opened or properly stored anhydrous solvents. Ensure the sodium methoxide has not been exposed to atmospheric moisture.
Atmospheric Moisture - Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use drying tubes on the condenser.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Please note that these are general trends, and optimal conditions should be determined experimentally for each specific setup.

Parameter Condition Expected Yield Purity Notes
Stoichiometry of NaOMe < 3 equivalentsLowLow (presence of intermediates)Incomplete reaction.
3 - 3.5 equivalentsHighHighOptimal range for complete substitution.
> 3.5 equivalentsHighMay DecreaseIncreased potential for side reactions and purification challenges.
Temperature < 70°CLowLow (presence of intermediates)Reaction rate is slow.
70 - 100°CHighHighOptimal temperature range for efficient reaction.
> 100°CMay DecreaseMay DecreasePotential for solvent evaporation and product decomposition.
Reaction Time ShortLowLow (presence of intermediates)Insufficient time for complete substitution.
Optimal (monitor by TLC/GC-MS)HighHighReaction goes to completion.
ExcessiveMay DecreaseMay DecreasePotential for byproduct formation or product degradation.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,4,6-Trichloropyrimidine

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,4,6-trichloropyrimidine.

  • Reagent Addition: Add anhydrous methanol to dissolve the 2,4,6-trichloropyrimidine. While stirring, carefully add a stoichiometric excess (e.g., 3.3 equivalents) of sodium methoxide. The addition may be exothermic, so it should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with an acid (e.g., dilute hydrochloric acid or acetic acid) until the pH is neutral.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup Reaction Setup under Inert Atmosphere prep_reagents->setup add_naome Add Sodium Methoxide setup->add_naome reflux Heat to Reflux (70-100°C) add_naome->reflux monitor Monitor by TLC/GC-MS reflux->monitor neutralize Neutralize Excess Base monitor->neutralize Reaction Complete extract Solvent Extraction neutralize->extract purify Purification (Recrystallization/Chromatography) extract->purify product This compound purify->product troubleshooting_low_yield start Low Yield of This compound check_stoichiometry Check Stoichiometry of NaOMe start->check_stoichiometry check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Time start->check_time check_moisture Assess for Moisture Contamination start->check_moisture solution_stoichiometry Increase NaOMe to >3 equivalents check_stoichiometry->solution_stoichiometry < 3 eq. solution_temp Increase Temperature to 70-100°C check_temp->solution_temp < 70°C solution_time Extend Reaction Time (Monitor by TLC/GC-MS) check_time->solution_time Too Short solution_moisture Use Anhydrous Conditions & Inert Atmosphere check_moisture->solution_moisture Suspected

References

troubleshooting common side reactions in 2,4,6-Trimethoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing the synthesis of 2,4,6-trimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with sodium methoxide.[1] This reaction is typically carried out in a suitable solvent like methanol.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include incomplete methoxylation, leading to the formation of mono- and di-substituted chloro-methoxypyrimidines (e.g., 2-chloro-4,6-dimethoxypyrimidine and 4-chloro-2,6-dimethoxypyrimidine), and hydrolysis of the chloro-substituents if water is present in the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[2][3][4] These methods can help identify the consumption of the starting material, the formation of the desired product, and the emergence of any side products.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification techniques for this compound are recrystallization and column chromatography.[5][6] The choice of method depends on the impurity profile and the scale of the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the complete consumption of the starting material and intermediates.
- Increase Reaction Temperature: Gradually increase the temperature, for example, to the reflux temperature of the solvent, while monitoring for the formation of degradation products.
- Insufficient Sodium Methoxide: Use a stoichiometric excess of sodium methoxide (typically 3.3 to 4.0 equivalents) to drive the reaction to completion.
Degradation of Product - Control Reaction Temperature: Avoid excessively high temperatures, which can lead to the decomposition of the product.
- Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to basic conditions.
Losses During Work-up - Optimize Extraction: Ensure the correct pH of the aqueous phase during extraction to minimize the solubility of the product in water. Use an appropriate organic solvent for extraction.
- Careful Purification: Minimize losses during recrystallization by selecting an appropriate solvent system and during column chromatography by using optimal conditions.
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Cause Troubleshooting and Mitigation
2,4,6-Trichloropyrimidine (Starting Material) Incomplete reaction.See "Incomplete Reaction" under Issue 1 .
2-Chloro-4,6-dimethoxypyrimidine and 4-Chloro-2,6-dimethoxypyrimidine Incomplete methoxylation due to insufficient sodium methoxide, low temperature, or short reaction time.- Increase the equivalents of sodium methoxide. - Increase the reaction temperature and/or time. - Purify the final product using column chromatography.
Hydroxylated Pyrimidine Derivatives Presence of water in the reaction mixture, leading to hydrolysis of the chloro groups.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous methanol.

  • Under an inert atmosphere (e.g., nitrogen), add sodium methoxide (3.3 - 4.0 eq.) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (around 65 °C for methanol) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with diethyl ether (3 x volume of water).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).[5]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of eluent can be guided by TLC analysis.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow Start Start: 2,4,6-Trichloropyrimidine Reaction Reaction with Sodium Methoxide in Methanol Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 2 Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_LowYield Low Yield Causes cluster_Impurities Impurity Types Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impurities Impurities Detected Problem->Impurities Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Product Degradation Low_Yield->Degradation Workup_Loss Work-up Losses Low_Yield->Workup_Loss Starting_Material Unreacted Starting Material Impurities->Starting_Material Intermediates Incomplete Methoxylation Products Impurities->Intermediates Hydrolysis_Products Hydrolysis Byproducts Impurities->Hydrolysis_Products Increase_Reagents Increase Reagent Stoichiometry Incomplete_Reaction->Increase_Reagents Modify_Conditions Modify Reaction Conditions (T, t) Incomplete_Reaction->Modify_Conditions Degradation->Modify_Conditions Optimize_Workup Optimize Work-up/Purification Workup_Loss->Optimize_Workup Starting_Material->Increase_Reagents Starting_Material->Modify_Conditions Intermediates->Increase_Reagents Intermediates->Modify_Conditions Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Products->Anhydrous_Conditions Solution Potential Solutions

Caption: Logical relationships for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2,4,6-trimethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this challenging transformation.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions on the electron-rich this compound substrate.

Issue 1: Low to No Product Yield

Potential CauseTroubleshooting Steps
Insufficiently Activated Pyrimidine Ring: The three methoxy groups are strongly electron-donating, which deactivates the pyrimidine ring towards classical nucleophilic aromatic substitution (SNAr).Increase Nucleophile Reactivity: Use a much stronger nucleophile. For amine nucleophiles, consider deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form the highly reactive lithium amide. • Alternative Activation Methods: Explore metal-catalyzed (e.g., Palladium-catalyzed Buchwald-Hartwig amination) or photochemical reaction conditions, which do not rely on the inherent electrophilicity of the pyrimidine ring.
Poor Leaving Group: The methoxy group is a poor leaving group compared to halogens.Harsh Reaction Conditions: Attempt the reaction at significantly elevated temperatures (e.g., >150 °C) in a high-boiling point solvent like DMF or DMSO, or consider using microwave irradiation to increase reaction rates. Be aware that this may lead to decomposition. • Alternative Substrate: If possible, consider starting with a halo-substituted dimethoxypyrimidine, as the halogen will be a much better leaving group.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Polar Aprotic Solvents: Use polar aprotic solvents such as DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species.
Reaction Temperature is Too Low: The activation energy for displacing a methoxy group is high.Gradual Temperature Increase: Cautiously increase the reaction temperature, monitoring for starting material decomposition by TLC or LC-MS. Microwave irradiation can be an effective method for safely reaching higher temperatures and reducing reaction times.

Issue 2: Formation of Multiple Products or Isomers

Potential CauseTroubleshooting Steps
Competing Reactions at Different Methoxy Positions: While the positions are electronically similar, minor differences in steric hindrance could lead to a mixture of products.Characterize Product Mixture: Use NMR and mass spectrometry to identify the isomers formed. • Modify Nucleophile: A bulkier nucleophile may favor substitution at the less sterically hindered position.
Side Reactions: High temperatures and strong bases can lead to unwanted side reactions.Hydrolysis: Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product. • Ring Opening/Degradation: The pyrimidine ring can be susceptible to degradation under very harsh basic conditions or at extreme temperatures. Use the mildest effective base and temperature.

Issue 3: Difficulty in Product Purification

Potential CauseTroubleshooting Steps
Product is Highly Polar: The introduction of polar functional groups can make separation from polar byproducts or residual base challenging.Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities. • Acid-Base Extraction: Utilize acid-base extraction to separate basic or acidic products and impurities. • Chromatography: If column chromatography is necessary, consider using a different solvent system or a specialized stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on this compound so difficult?

A1: The three methoxy groups (-OCH3) are strong electron-donating groups. They increase the electron density of the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This is in contrast to pyrimidines with electron-withdrawing groups (like nitro or halo groups) which activate the ring for SNAr reactions.[1][2]

Q2: Which methoxy group is most likely to be substituted?

A2: The C2, C4, and C6 positions on the pyrimidine ring are all activated towards nucleophilic attack by the ring nitrogens.[3] In this compound, these positions are electronically very similar due to the presence of the methoxy groups. In principle, substitution can occur at any of the three positions. However, in asymmetrical pyrimidines, substitution is generally favored at the C4 and C6 positions over the C2 position.[3] For this compound, a mixture of products might be expected, and achieving high regioselectivity can be challenging.

Q3: Are there alternative methods to functionalize this compound?

A3: Yes. Given the difficulty of direct nucleophilic substitution, alternative strategies are often more successful. These include:

  • Directed Ortho Metalation (DoM): It may be possible to deprotonate the C5 position with a strong base, followed by quenching with an electrophile.

  • Starting from a Different Pyrimidine Core: A more common and effective strategy is to synthesize the desired substituted pyrimidine from a different starting material. For example, synthesizing 2-amino-4,6-dimethoxypyrimidine from guanidine nitrate and diethyl malonate is a well-established, high-yielding process.[1][4][5][6][7]

Q4: What role does the base play in these reactions?

A4: For amine nucleophiles, a base is typically used to deprotonate the amine, increasing its nucleophilicity. For alcohol nucleophiles, a strong base like sodium hydride (NaH) is often necessary to form the more reactive alkoxide. In the case of displacing a methoxy group with an amine, a very strong base like n-BuLi may be required to generate a highly nucleophilic lithium amide.[8]

Data Presentation: Reaction Conditions for Methoxy-Substituted Pyrimidines

The following tables summarize reaction conditions for the synthesis of amino- and alkoxy-substituted pyrimidines, which can serve as a reference for optimizing your own reactions.

Table 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Starting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Malononitrile, Methanol, Acetyl Chloride-102>99 (purity)[4]
Guanidine Nitrate, Diethyl MalonateSodium Methoxide, MethanolReflux3.5-[5]
2-Amino-4,6-dihydroxypyrimidineDimethyl Carbonate, K2CO3140828.6[5]
2-Amino-4,6-dihydroxypyrimidineDimethyl Carbonate, Hydrotalcite140830.1[5]
3-amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl2, Toluene/Methanol50394.8[1]

Table 2: Amination of Methoxy-Substituted Heterocycles

SubstrateNucleophileBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
2,6-DimethoxypyridineDibutylaminen-BuLiTHF6016 h~99[8]
2,4-DimethoxypyrimidineDibutylaminen-BuLiTHF6030 min99[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Cyclization (Adapted from[1])

This protocol describes a high-yielding synthesis of 2-amino-4,6-dimethoxypyrimidine, which is often a more practical approach than direct substitution on this compound.

Materials:

  • 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)

  • Et3NHCl-2ZnCl2 (Lewis acidic ionic liquid catalyst)

  • Toluene

  • Methanol

Procedure:

  • To a reaction vessel, add 3-amino-3-methoxy-N-cyano-2-propaneamidine (1 equivalent).

  • Add a mixture of toluene and methanol (9:1 v/v) as the solvent.

  • Add the Et3NHCl-2ZnCl2 catalyst (2.5 mol% relative to AMCP).

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-4,6-dimethoxypyrimidine.

Protocol 2: Representative Protocol for Nucleophilic Substitution on a Dimethoxypyrimidine with an Amine (Adapted from[8])

This protocol is for the amination of 2,4-dimethoxypyrimidine and serves as a starting point for attempts on this compound, though lower yields are expected.

Materials:

  • 2,4-Dimethoxypyrimidine (1 equivalent)

  • Dibutylamine (1.2 equivalents)

  • n-Butyllithium (n-BuLi) (1.32 equivalents, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add 2,4-dimethoxypyrimidine and anhydrous THF.

  • Add dibutylamine to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add n-butyllithium dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to be complete within 30 minutes.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield cause1 Deactivated Pyrimidine Ring start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Increase Nucleophile Strength (e.g., use n-BuLi) cause1->solution1a solution1b Use Alternative Activation (e.g., Metal Catalysis) cause1->solution1b solution2a Increase Reaction Temperature (Conventional or Microwave) cause2->solution2a solution2b Consider Alternative Substrate (e.g., Halopyrimidine) cause2->solution2b solution3a Optimize Solvent (e.g., DMF, DMSO) cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: Troubleshooting flowchart for low product yield in nucleophilic substitution.

Experimental Workflow for Amination of a Methoxy-Substituted Pyrimidine

G sub Substrate (e.g., 2,4-Dimethoxypyrimidine) reaction Reaction at 60 °C sub->reaction nuc Nucleophile (e.g., Dibutylamine) nuc->reaction base Strong Base (n-BuLi) base->reaction solvent Anhydrous Solvent (THF) solvent->reaction quench Quenching (aq. NH4Cl) reaction->quench extract Extraction (Ethyl Acetate) quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product G stress Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrate Downstream Substrates (e.g., MK2, ATF2) p38->substrate response Cellular Response (Inflammation, Apoptosis) substrate->response inhibitor Dimethoxypyrimidine Inhibitor inhibitor->p38

References

purification techniques for 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4,6-Trimethoxypyrimidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The two primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography over silica gel.[1] The choice between them depends on the volume of the sample and the nature of the impurities. Recrystallization is often effective for removing small amounts of impurities from a larger batch of material, while column chromatography provides higher resolution for separating compounds with similar properties or for purifying smaller quantities.[2][3]

Q2: What potential impurities should I be aware of during the purification of this compound? A2: Impurities can originate from the starting materials, side-reactions, or degradation. Given that a common synthesis route involves the reaction of 2,4,6-trichloropyrimidine with a methoxide source, potential impurities include:[4]

  • Unreacted 2,4,6-trichloropyrimidine: The starting material for the substitution reaction.[5][6]

  • Partially-substituted intermediates: Such as 2-chloro-4,6-dimethoxypyrimidine or 2,4-dichloro-6-methoxypyrimidine.

  • Byproducts from precursor synthesis: The synthesis of 2,4,6-trichloropyrimidine from barbituric acid may introduce its own set of related impurities.[7][8]

  • Degradation products: Although specific data for this compound is limited, related pyrimidines can be susceptible to hydrolysis or thermal decomposition, especially under harsh pH or high-temperature conditions.[9]

Q3: How can I assess the purity of my this compound sample? A3: Purity is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot. TLC is also crucial for developing a solvent system for column chromatography.[2][10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. The literature melting point for this compound is 51-54 °C. A broad melting range suggests the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of the desired compound and help identify any impurities present.

Q4: What are the known physical and safety properties of this compound? A4: Key data for this compound is summarized in the table below. It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O₃[11]
Molecular Weight 170.17 g/mol [11]
Appearance Solid
Melting Point 51-54 °C
CAS Number 13106-85-9[12]
GHS Hazard Statements H315, H319, H335[11]
Hazard Class Skin Irritant 2, Eye Irritant 2[11]

Troubleshooting Guides

This section addresses specific issues that may arise during purification experiments.

Recrystallization Issues

Q: My compound is not dissolving in the chosen recrystallization solvent, even when heated. What should I do? A: This indicates that the compound's solubility in that solvent is too low. You should try a more polar or a different class of solvent. Alternatively, use a solvent mixture. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (one in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then allow it to cool slowly.[1]

Q: My compound precipitates from the solution as an oil or amorphous solid, not as crystals. How can I fix this? A: Oiling out or rapid precipitation often occurs if the solution is supersaturated or cools too quickly.[1] To encourage crystal formation:

  • Slow Down Cooling: Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can slow the process further.

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly again.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site for crystal growth.[1]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create imperfections that promote nucleation.

Q: After recrystallization, my product is still impure. What are the next steps? A: If a single recrystallization does not yield a pure product, you can either perform a second recrystallization, possibly with a different solvent system, or switch to a more powerful purification method like column chromatography, which is better suited for removing impurities with similar solubility profiles.[1]

Column Chromatography Issues

Q: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. How can I improve my column chromatography separation? A: To improve the separation of compounds with close Rf values:

  • Optimize the Solvent System: Test different solvent mixtures (eluents) with TLC. A solvent system that gives your desired compound an Rf value between 0.2 and 0.3 is often a good starting point.[2] Reducing the proportion of the more polar solvent in your eluent will generally increase separation.

  • Use a Longer/Wider Column: Increasing the amount of stationary phase (silica gel) relative to your sample weight can improve resolution. A common rule of thumb is to use about 40 g of silica for every 1 g of crude mixture.[10]

  • Control the Flow Rate: A slower flow rate of the eluent can minimize diffusion and lead to better separation of closely eluting compounds.[2]

Q: My compound appears to be stuck at the top of the silica gel column and will not elute. What should I do? A: This happens when the eluent is not polar enough to move the compound through the stationary phase. You need to gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If that is still insufficient, a more polar solvent like methanol can be added in small proportions to the eluent.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent must be determined experimentally. Based on related pyrimidine compounds, solvents like ethyl acetate, ethanol, or mixtures such as ethyl acetate/hexane are good starting points.[1][13]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[14]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hotplate with stirring until the solvent boils. Continue to add small portions of hot solvent until the solid is completely dissolved.[14]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath to further decrease the compound's solubility.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely in the air or in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Column Chromatography

This protocol is for silica gel column chromatography.

  • TLC Analysis: First, run a TLC of the crude material using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that provides good separation and an Rf value of ~0.2-0.3 for this compound.[15]

  • Column Packing: Prepare a chromatography column by securing it vertically to a ring stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[16] Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[17] Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top to protect the silica bed.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the column using a pipette. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution and Fraction Collection: Open the stopcock and begin adding the eluent to the top of the column, maintaining a constant level of solvent above the stationary phase. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.[15] Collect the eluting solvent in a series of labeled test tubes or flasks.[10]

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Step cluster_end Final Product Crude Crude Product (this compound) TLC_Analysis Purity Check (TLC, MP) Crude->TLC_Analysis Purify Select & Perform Purification (Recrystallization or Chromatography) TLC_Analysis->Purify Pure_Product Pure Product Purify->Pure_Product Characterize Characterization (NMR, MS, MP) Pure_Product->Characterize Purification_Decision_Tree Start Crude Sample Obtained Impurity_Check Are impurities thermally stable and have different solubility? Start->Impurity_Check Quantity_Check1 Is sample size large (>1g)? Impurity_Check->Quantity_Check1 Yes Column_Chrom Use Column Chromatography Impurity_Check->Column_Chrom No / Unknown Recrystallize Use Recrystallization Quantity_Check1->Recrystallize Yes Quantity_Check1->Column_Chrom No Recrystallization_Troubleshooting Start Attempting Recrystallization Problem What is the issue? Start->Problem No_Dissolve Compound won't dissolve Problem->No_Dissolve Poor Solubility Oiling_Out Compound 'oils out' Problem->Oiling_Out No Crystals Form Still_Impure Product is still impure Problem->Still_Impure Low Purity Sol_Action Action: Try a different, more suitable solvent or solvent mixture. No_Dissolve->Sol_Action Cool_Action Action: Reheat to dissolve, then cool much slower. Try seeding or scratching. Oiling_Out->Cool_Action Repurify_Action Action: Repeat recrystallization with a new solvent, or use column chromatography. Still_Impure->Repurify_Action

References

Technical Support Center: Large-Scale Synthesis of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4,6-Trimethoxypyrimidine.

Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during the synthesis of this compound, particularly when scaling up the process.

FAQs

Q1: What is the most common and industrially viable route for the large-scale synthesis of this compound?

A1: The most prevalent industrial synthesis route is the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with a methoxide source, typically sodium methoxide, in a suitable solvent. This reaction involves the sequential replacement of the three chlorine atoms with methoxy groups.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities are typically incompletely methoxylated pyrimidine derivatives. These include 2-chloro-4,6-dimethoxypyrimidine, 4-chloro-2,6-dimethoxypyrimidine, and di-chloro-mono-methoxypyrimidines. The presence of these impurities is often due to insufficient reagent, suboptimal reaction temperature, or short reaction times.

Q3: How can I monitor the progress of the reaction to ensure complete substitution?

A3: Reaction progress can be effectively monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques can resolve the starting material (2,4,6-trichloropyrimidine), the intermediate chlorinated methoxypyrimidines, and the final product, allowing for a quantitative assessment of the reaction's completion.

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

A4: The starting material, 2,4,6-trichloropyrimidine, is a hazardous substance. The reaction with sodium methoxide is highly exothermic and requires careful temperature control to prevent runaways. Sodium methoxide is a strong base and is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), a well-ventilated area, and careful control of reaction parameters are essential.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction- Increase the molar equivalents of sodium methoxide.- Extend the reaction time.- Gradually increase the reaction temperature while monitoring for side products.
Degradation of starting material or product- Optimize temperature control to avoid overheating.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Inefficient work-up and isolation- Optimize extraction and purification steps to minimize product loss.
Presence of Chlorinated Impurities Insufficient sodium methoxide- Ensure accurate stoichiometry of sodium methoxide. A slight excess may be required to drive the reaction to completion.
Low reaction temperature- Increase the reaction temperature to facilitate the substitution of the final, less reactive chlorine atom.
Short reaction time- Extend the reaction time and monitor by GC or HPLC until the starting material and chlorinated intermediates are no longer detected.
Formation of Unidentified Byproducts Side reactions with solvent or impurities- Ensure the use of a dry, inert solvent.- Verify the purity of the 2,4,6-trichloropyrimidine starting material.
High reaction temperature- Avoid excessive temperatures that can lead to decomposition or side reactions.
Difficulties in Product Purification Similar physical properties of impurities- Employ fractional distillation under reduced pressure for purification.- Recrystallization from a suitable solvent system can also be effective.
Poor Reproducibility at Large Scale Inefficient mixing- Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Poor temperature control- Implement a robust cooling system to manage the exotherm of the reaction.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound

This protocol describes a representative method for the large-scale synthesis of this compound from 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol or an inert solvent like toluene

  • Quenching agent (e.g., water, ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert gas inlet, charge 2,4,6-trichloropyrimidine and the chosen solvent (e.g., methanol or toluene).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), gradually add a stoichiometric excess of sodium methoxide to the stirred solution. The addition should be controlled to maintain the reaction temperature within a specified range (e.g., 60-80 °C). The reaction is exothermic, and cooling may be required.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze by GC or HPLC to monitor the disappearance of 2,4,6-trichloropyrimidine and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium methoxide by the slow addition of water or a saturated ammonium chloride solution.

  • Isolation: If a solvent other than methanol was used, add water to dissolve the inorganic salts. Separate the organic layer. If methanol was the solvent, it may need to be removed under reduced pressure before aqueous work-up and extraction with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity of this compound

Parameter Condition A Condition B Condition C
Stoichiometry (NaOMe:TCP) 3.1 : 13.5 : 13.5 : 1
Temperature (°C) 656580
Reaction Time (h) 8128
Yield (%) 859295
Purity (GC, %) 95 (contains di-substituted impurity)98>99

Note: This data is representative and may vary based on specific experimental conditions and scale.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_purification Purification Troubleshooting start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities Impurities Detected issue->impurities Yes purification_issue Purification Difficulty issue->purification_issue Yes end Successful Synthesis issue->end No check_stoichiometry Check Reagent Stoichiometry low_yield->check_stoichiometry check_reagent_excess Ensure Sufficient NaOMe impurities->check_reagent_excess fractional_distillation Fractional Distillation purification_issue->fractional_distillation increase_temp_time Increase Temperature/Time check_stoichiometry->increase_temp_time optimize_workup Optimize Work-up increase_temp_time->optimize_workup optimize_workup->end increase_reaction_time Increase Reaction Time check_reagent_excess->increase_reaction_time verify_purity Verify Starting Material Purity increase_reaction_time->verify_purity verify_purity->end recrystallization Recrystallization fractional_distillation->recrystallization recrystallization->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Synthetic Pathway to this compound TCP 2,4,6-Trichloropyrimidine Intermediate1 Di-chloro-mono-methoxypyrimidine TCP->Intermediate1 + NaOMe NaOMe Sodium Methoxide (NaOMe) Intermediate2 Mono-chloro-di-methoxypyrimidine Intermediate1->Intermediate2 + NaOMe Product This compound Intermediate2->Product + NaOMe

Caption: Synthetic pathway showing the stepwise methoxylation of 2,4,6-trichloropyrimidine.

how to avoid incomplete reactions in 2,4,6-Trimethoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,6-Trimethoxypyrimidine. Our focus is to help you avoid incomplete reactions and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the widely used method of nucleophilic aromatic substitution on 2,4,6-trichloropyrimidine with sodium methoxide.

Question 1: My reaction is incomplete, and I have a mixture of mono-, di-, and tri-substituted products. What are the likely causes and how can I resolve this?

Answer:

Incomplete reactions are a common issue in the synthesis of this compound. The primary reason is the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine atoms at the C4 and C6 positions are more reactive than the chlorine at the C2 position.[1] This can lead to a mixture of products if the reaction is not driven to completion.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Sodium Methoxide Use a stoichiometric excess of sodium methoxide (at least 3 equivalents) to ensure complete substitution of all three chlorine atoms.
Low Reaction Temperature Gradually increase the reaction temperature. While initial substitution may occur at lower temperatures, driving the reaction to completion, especially for the less reactive C2 position, may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Short Reaction Time The substitution at the C2 position is slower. Increase the reaction time and monitor its progress until the starting material and intermediates are no longer detectable.
Poor Quality of Sodium Methoxide Sodium methoxide is highly sensitive to moisture. Use freshly prepared sodium methoxide or ensure your commercial source is anhydrous and properly stored. Deactivated sodium methoxide will lead to incomplete reactions.[2]
Presence of Water Water will react with sodium methoxide, reducing its efficacy, and can also lead to hydrolysis of the chloropyrimidine starting material, forming hydroxy- and oxo-pyrimidines as byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

Question 2: I am observing significant amounts of byproduct, which is complicating purification. What are the common side reactions and how can I minimize them?

Answer:

Side reactions can significantly lower the yield and purity of your desired this compound.

Common Side Reactions and Prevention:

Side Reaction Cause Prevention
Hydrolysis Presence of moisture in the reaction.Use anhydrous solvents (e.g., dry methanol, THF, or dioxane) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Hydroxypyrimidines Reaction of 2,4,6-trichloropyrimidine with water or hydroxide ions.Strictly anhydrous conditions are crucial. Ensure the sodium methoxide has not been exposed to atmospheric moisture.
Reaction with Solvent (Solvolysis) If using a nucleophilic solvent like methanol at high temperatures, it can compete with the methoxide, though in this specific synthesis methanol is often the solvent of choice.If solvolysis is suspected, consider using a non-nucleophilic solvent like THF or dioxane in combination with a stoichiometric amount of sodium methoxide.

Question 3: My yield of this compound is consistently low, even when the reaction appears to go to completion. What factors could be contributing to this?

Answer:

Low yields can be frustrating. Several factors beyond incomplete reaction can be the cause.

Factors Affecting Yield and Optimization Strategies:

Factor Optimization Strategy
Sub-optimal Reaction Temperature Systematically vary the reaction temperature to find the optimal balance between reaction rate and prevention of side reactions. Refluxing in methanol is a common condition.
Inefficient Stirring Ensure efficient stirring, especially if the reaction mixture is heterogeneous, to maximize contact between the reactants.
Product Loss During Work-up This compound can be volatile. Avoid excessive heating during solvent removal. During aqueous work-up, emulsions can form, leading to product loss. To break emulsions, add a saturated brine solution.
Purification Losses Optimize your purification method. Column chromatography on silica gel is a common method. Ensure proper solvent system selection to achieve good separation from byproducts. Recrystallization can also be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for the synthesis of this compound?

A1: Typical conditions involve reacting 2,4,6-trichloropyrimidine with at least 3 equivalents of sodium methoxide in methanol. The reaction is often heated to reflux (around 65°C) for several hours. Reaction times can range from 3 to 24 hours, depending on the scale and desired conversion. It is crucial to monitor the reaction progress by TLC or GC to determine the optimal time.[2]

Q2: What is the best way to purify the final product?

A2: Purification can typically be achieved through column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent like ethanol or methanol/water can also be employed to obtain a highly pure product.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with the literature value (approximately 51-54°C).

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC): To assess purity and identify the presence of any starting material or byproducts.

Q4: Can I use other bases besides sodium methoxide?

A4: While sodium methoxide is the most common and effective base for this transformation, other strong, non-nucleophilic bases could potentially be used in conjunction with a methanol source. However, sodium methoxide is readily available and provides the methoxy nucleophile directly. Using other alkoxides (e.g., sodium ethoxide) would result in the corresponding ether-substituted pyrimidine.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol provides a general framework. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium metal or commercial sodium methoxide

  • Anhydrous Methanol

  • Anhydrous solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Sodium Methoxide Solution (if not using commercial): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous methanol under a nitrogen atmosphere. Carefully add sodium metal (3.3 equivalents) in small portions. Stir the mixture until all the sodium has dissolved. Caution: This reaction is exothermic and produces hydrogen gas.

  • Reaction Setup: To the freshly prepared sodium methoxide solution (or a solution of commercial sodium methoxide in anhydrous methanol), add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is complete when the starting material is no longer visible. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.

Visualizations

Reaction_Pathway TCP 2,4,6-Trichloropyrimidine Intermediate1 2,6-Dichloro-4-methoxypyrimidine / 4,6-Dichloro-2-methoxypyrimidine TCP->Intermediate1 + NaOMe Intermediate2 2-Chloro-4,6-dimethoxypyrimidine / 4-Chloro-2,6-dimethoxypyrimidine Intermediate1->Intermediate2 + NaOMe TMP This compound Intermediate2->TMP + NaOMe

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Reagents Check Reagent Stoichiometry & Purity (>3 eq. NaOMe, Anhydrous) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature & Time) Check_Reagents->Check_Conditions Correct Adjust_Reagents Increase NaOMe / Use Fresh Reagent Check_Reagents->Adjust_Reagents Incorrect Check_Setup Verify Experimental Setup (Anhydrous, Inert Atmosphere) Check_Conditions->Check_Setup Optimal Adjust_Conditions Increase Temperature / Extend Reaction Time Check_Conditions->Adjust_Conditions Sub-optimal Improve_Setup Dry Glassware / Use Inert Gas Check_Setup->Improve_Setup Deficient Analyze_Product Analyze Product Mixture (TLC, GC, NMR) Check_Setup->Analyze_Product Adequate Adjust_Reagents->Analyze_Product Adjust_Conditions->Analyze_Product Improve_Setup->Analyze_Product Purify Purify Product (Column Chromatography / Recrystallization) Analyze_Product->Purify Success Complete Reaction - High Yield Purify->Success

Caption: Troubleshooting workflow for incomplete reactions.

References

minimizing byproduct formation in 2,4,6-Trimethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,4,6-trimethoxypyrimidine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Conversion of 2,4,6-Trichloropyrimidine

  • Question: My reaction of 2,4,6-trichloropyrimidine with sodium methoxide is showing significant amounts of unreacted starting material and partially substituted intermediates (e.g., 2-chloro-4,6-dimethoxypyrimidine). What could be the cause and how can I improve the conversion?

  • Answer: Incomplete conversion is a common issue that can arise from several factors. Here are the primary aspects to investigate:

    • Insufficient Sodium Methoxide: Ensure at least three equivalents of sodium methoxide are used to substitute all three chlorine atoms. A slight excess may be beneficial to drive the reaction to completion.

    • Reaction Temperature and Time: The nucleophilic substitution of all three chlorine atoms may require elevated temperatures and sufficient reaction time. The reactivity of the chlorine atoms decreases after the first and second substitutions. Consider increasing the reaction temperature or prolonging the reaction time. One reported method suggests reacting 2,4,6-trichloropyrimidine with sodium ethoxide at 70-100°C.[1]

    • Moisture Contamination: Sodium methoxide is highly sensitive to moisture. Any water present in the reaction will consume the methoxide, reducing the amount available for the substitution reaction and potentially leading to the formation of hydroxypyrimidine byproducts. Ensure all reagents and solvents are anhydrous.

    • Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate. Methanol is a common solvent for this reaction.

Issue 2: Formation of Hydroxylated Byproducts

  • Question: I am observing impurities that appear to be hydroxylated pyrimidines in my final product. What is the likely source of these byproducts and how can I prevent their formation?

  • Answer: The presence of hydroxylated byproducts typically points to the presence of water in the reaction mixture.

    • Source of Water: Water can be introduced through wet solvents, reagents, or glassware. It is crucial to use anhydrous solvents and properly dried glassware. Sodium methoxide should be handled under an inert atmosphere to prevent moisture absorption.

    • Mechanism of Formation: Water can react with the starting material, 2,4,6-trichloropyrimidine, or the methoxide reagent. Hydrolysis of the C-Cl bonds leads to the formation of hydroxypyrimidines.

    • Prevention:

      • Use freshly dried solvents.

      • Dry all glassware in an oven before use.

      • Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Presence of Phosphorus-Containing Impurities

  • Question: After synthesizing 2,4,6-trichloropyrimidine from barbituric acid and phosphorus oxychloride (POCl₃), my subsequent reaction to form this compound is contaminated with phosphorus-containing byproducts. How can I remove these impurities?

  • Answer: Phosphorus-containing impurities can carry over from the synthesis of the trichloropyrimidine precursor.

    • Purification of 2,4,6-Trichloropyrimidine: It is crucial to purify the 2,4,6-trichloropyrimidine intermediate before proceeding to the methoxylation step. A common method involves the chlorination of barbituric acid using POCl₃.[2] The crude product may contain residual POCl₃ or other phosphorus compounds.[3]

    • Recommended Purification Protocol: One patent suggests that after the initial reaction, the excess POCl₃ should be removed by distillation.[3] For higher purity, the resulting crude product can be heated to approximately 170°C for about 2 hours, followed by distillation to obtain a product with high purity.[3]

Issue 4: Byproducts from Solvent Decomposition

  • Question: I am using N,N-dimethylformamide (DMF) as a catalyst or solvent in the synthesis of the 2,4,6-trichloropyrimidine precursor and am seeing unexpected byproducts in my final trimethoxypyrimidine product. Could the solvent be the issue?

  • Answer: Yes, DMF can decompose at elevated temperatures, leading to the formation of byproducts.

    • DMF Pyrolysis: The pyrolysis of DMF can introduce impurities.[4] For example, in the synthesis of other compounds, DMF has been shown to be a source of dimethylamine, which can react with other components in the reaction mixture.[4]

    • Alternative Solvents/Catalysts: If byproducts from DMF are suspected, consider using alternative high-boiling point solvents or different catalysts that are stable at the required reaction temperature. For the synthesis of 2,4,6-trichloropyrimidine, a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline has been reported.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most common and direct method is the nucleophilic substitution of 2,4,6-trichloropyrimidine with sodium methoxide.[1] The 2,4,6-trichloropyrimidine is typically synthesized from barbituric acid.[2]

  • Q2: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

    • A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for monitoring the progress of the reaction and determining the purity of the final product.[6][7] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for identifying and quantifying trace-level impurities.[8]

  • Q3: Are there any specific safety precautions I should take when working with 2,4,6-trichloropyrimidine?

    • A3: Yes, 2,4,6-trichloropyrimidine is irritating to the eyes, respiratory system, and skin.[9] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Q4: Can other methylating agents be used to synthesize this compound?

    • A4: While the reaction with sodium methoxide is common for the conversion of the trichloro- intermediate, methylation of 2,4,6-trihydroxypyrimidine (barbituric acid) using agents like diazomethane has been studied, though this can lead to a mixture of products.[1] Dimethyl carbonate has also been reported as a greener methylating agent for a related compound, 2-amino-4,6-dimethoxypyrimidine.[10]

Quantitative Data Summary

ParameterValueSource
Purity of commercial 2,4,6-Trichloropyrimidine99%[9]
Purity of commercial this compound98.0% (GC) - 99%[1][6]
Melting Point of this compound51-54 °C[1]
Yield of 2,4,6-Trichloropyrimidine Synthesis80-92%[5]

Key Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol is based on a method described for achieving high purity.[5]

  • Materials:

    • Barbituric acid

    • Phosphorus oxychloride (POCl₃)

    • Composite catalyst (N,N-diethylaniline, N,N-dimethylaniline, quinoline)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and reflux condenser, mix barbituric acid and phosphorus oxychloride in a molar ratio of 1:3 to 1:1.

    • Add the composite catalyst in an amount corresponding to 1 to 3 times the molar amount of barbituric acid.

    • With stirring, heat the mixture to 90-140°C and maintain the reaction for 0.5-4 hours.

    • After the reaction is complete, separate the product from the reaction mixture by steam distillation under reduced pressure.

    • Cool the distillate to precipitate the solid product.

    • Filter the solid, wash with water, and dry to obtain 2,4,6-trichloropyrimidine as a white, blocky solid.

Protocol 2: Synthesis of this compound from 2,4,6-Trichloropyrimidine

This protocol is based on the generally described nucleophilic substitution reaction.[1]

  • Materials:

    • 2,4,6-Trichloropyrimidine

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine in anhydrous methanol in a reaction vessel under an inert atmosphere.

    • Add at least 3 equivalents of sodium methoxide to the solution.

    • Heat the reaction mixture to a temperature between 70-100°C.

    • Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and neutralize any excess base if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine POCl₃, Catalyst Trimethoxypyrimidine This compound Trichloropyrimidine->Trimethoxypyrimidine 3 eq. NaOMe, MeOH

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_end Outcome Start Low Yield or Impure Product Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Hydroxylated_Byproducts Hydroxylated Byproducts? Incomplete_Conversion->Hydroxylated_Byproducts No Check_Stoichiometry Check Reagent Stoichiometry Incomplete_Conversion->Check_Stoichiometry Yes Other_Impurities Other Impurities? Hydroxylated_Byproducts->Other_Impurities No Use_Anhydrous_Conditions Ensure Anhydrous Conditions Hydroxylated_Byproducts->Use_Anhydrous_Conditions Yes Purify_Intermediate Purify Trichloropyrimidine Intermediate Other_Impurities->Purify_Intermediate Yes End Optimized Reaction Other_Impurities->End No Increase_Temp_Time Increase Temp/Time Check_Stoichiometry->Increase_Temp_Time Increase_Temp_Time->End Use_Anhydrous_Conditions->End Check_Solvent_Stability Check Solvent Stability Purify_Intermediate->Check_Solvent_Stability Check_Solvent_Stability->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 2,4,6-Trimethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-Trimethoxypyrimidine, focusing on the critical role of temperature in the reaction of 2,4,6-trichloropyrimidine with sodium methoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with sodium methoxide. This reaction is typically carried out in a suitable solvent, often methanol, where the methoxide ion displaces the chlorine atoms on the pyrimidine ring.

Q2: How does reaction temperature generally affect the synthesis of this compound?

A2: Temperature is a critical parameter in this synthesis. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and potentially degrade the final product. Conversely, a temperature that is too low will result in a slow or incomplete reaction. Optimal temperature control is key to achieving high yield and purity.

Q3: What are the likely side products, and how is their formation related to temperature?

A3: Potential side products include partially methoxylated intermediates (e.g., 2-chloro-4,6-dimethoxypyrimidine and 2,4-dichloro-6-methoxypyrimidine) and products of solvolysis if methanol is used as the solvent, especially at elevated temperatures. Higher temperatures can favor the formation of these impurities.

Q4: My yield of this compound is consistently low. What should I investigate first?

A4: Low yields are a common issue. The first parameters to investigate are the reaction temperature and the quality of your starting materials and reagents. Ensure your sodium methoxide is not degraded and that the 2,4,6-trichloropyrimidine is pure. After that, consider optimizing the reaction time and the stoichiometry of the reagents.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature.
Degraded sodium methoxide. Use freshly prepared sodium methoxide or a newly opened bottle of commercial reagent. Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture.
Insufficient reaction time. Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.
Impure 2,4,6-trichloropyrimidine. Ensure the purity of the starting material. Impurities can inhibit the reaction.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. High temperatures can lead to the formation of byproducts through side reactions or degradation.
Presence of water in the reaction. Use anhydrous methanol and ensure all glassware is thoroughly dried. Water can react with sodium methoxide and affect the reaction.
Incorrect stoichiometry. Ensure the correct molar ratio of sodium methoxide to 2,4,6-trichloropyrimidine is used. An excess of the nucleophile is often required, but a large excess might promote side reactions.
Incomplete reaction. If partially substituted intermediates are observed, this may indicate that the reaction has not gone to completion. Consider increasing the reaction time or temperature moderately.

Data Presentation

The following tables summarize the hypothetical effect of temperature on the synthesis of this compound, based on general principles of similar nucleophilic aromatic substitution reactions.

Table 1: Effect of Temperature on Reaction Yield and Purity

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
40126598Slow reaction rate, but high purity.
65 (Reflux in Methanol)68595Good balance of reaction rate and purity.
8049088Faster reaction, but increased levels of impurities.
10028275Significant byproduct formation observed.

Table 2: Common Impurities and Their Dependence on Temperature

ImpurityStructureFormation Favored by
2-Chloro-4,6-dimethoxypyrimidineC₆H₇ClN₂O₂Incomplete reaction (insufficient temperature or time)
2,4-Dichloro-6-methoxypyrimidineC₅H₄Cl₂N₂OIncomplete reaction (insufficient temperature or time)
Unknown degradation products-High temperatures (>80°C)

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous methanol.

  • Reagent Addition: While stirring, carefully add sodium methoxide (at least 3 equivalents) to the solution. The addition may be exothermic, so it should be done in portions to control any temperature increase.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis prep 1. Preparation: Dissolve 2,4,6-trichloropyrimidine in anhydrous methanol add 2. Reagent Addition: Add sodium methoxide prep->add react 3. Reaction: Heat to reflux (65°C) add->react monitor 4. Monitoring: Track progress by TLC/HPLC react->monitor workup 5. Work-up: Cool and remove solvent monitor->workup Reaction complete purify 6. Purification: Recrystallization or chromatography workup->purify

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is reaction temperature optimal? start->check_temp check_reagents Are reagents pure and active? check_temp->check_reagents Yes increase_temp Increase temperature check_temp->increase_temp No check_time Was reaction time sufficient? check_reagents->check_time Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No extend_time Extend reaction time check_time->extend_time No success Yield Improved increase_temp->success use_fresh_reagents->success extend_time->success

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

Technical Support Center: Solvent Selection for 2,4,6-Trimethoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for reactions involving 2,4,6-trimethoxypyrimidine.

Troubleshooting Guide

Problem: Poor Solubility of this compound

  • Question: My this compound is not dissolving in the chosen solvent. What should I do?

  • Answer:

    • Verify Solvent Polarity: this compound is a moderately polar molecule due to the presence of methoxy groups and nitrogen atoms in the pyrimidine ring. Ensure you are using a solvent with compatible polarity. Based on the principle of "like dissolves like," consider solvents such as ethyl acetate, chloroform, or tetrahydrofuran.[1][2]

    • Increase Temperature: Gently heating the mixture can increase the solubility of your compound. However, be cautious of the solvent's boiling point and the thermal stability of your reactants. The melting point of this compound is 51-54 °C.[3]

    • Use a Co-solvent: If a single solvent system is ineffective, a mixture of solvents can be employed. For instance, adding a small amount of a more polar solvent like methanol or a less polar co-solvent might improve solubility.

    • Sonication: Applying ultrasonic waves can help break down solute aggregates and enhance dissolution.

    • Refer to Analogous Compounds: For the related compound 2-amino-4,6-dimethoxypyrimidine, solvents like toluene, chlorobenzene, and ethyl acetate have been used for reactions and recrystallization.[4][5] This suggests that aromatic and ester solvents could be viable options.

Problem: Unexpected Side Reactions or Low Yield

  • Question: My reaction is giving low yields or forming unexpected byproducts. Could the solvent be the cause?

  • Answer:

    • Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. Protic solvents like alcohols (e.g., methanol, ethanol) can participate in certain reactions, especially in the presence of strong acids or bases. For instance, in reactions involving 2,4,6-trichloropyrimidine, the precursor to this compound, the solvent can influence the product ratio.[6]

    • Presence of Water: Trace amounts of water in the solvent can lead to hydrolysis of reactants or intermediates. Use anhydrous solvents, especially for moisture-sensitive reactions.

    • Solvent Polarity Effects on Reaction Rate: The polarity of the solvent can influence the rate of reaction. A switch to a more polar or non-polar solvent might be necessary to optimize the reaction kinetics.

    • Degradation: Ensure the reaction temperature is not causing decomposition of your starting material or product in the chosen solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are some generally suitable solvents for this compound?

    • A1: While specific quantitative solubility data is limited, based on its structure and data from similar pyrimidine derivatives, good starting points for solubility testing include:

      • Halogenated solvents: Chloroform, Dichloromethane

      • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane[1]

      • Esters: Ethyl acetate[1][5]

      • Aromatic hydrocarbons: Toluene, Chlorobenzene (especially for reactions at higher temperatures)[4]

      • Polar aprotic solvents: Acetonitrile, N,N-Dimethylformamide (DMF)[1]

  • Q2: How can I quickly test the solubility of this compound in different solvents?

    • A2: A simple vial test can be performed. Add a small, known amount of this compound to a vial, then add a measured volume of the solvent. Observe the solubility at room temperature and with gentle heating. This will give you a qualitative understanding of its solubility.

  • Q3: Are there any solvents I should avoid when working with this compound?

    • A3: Avoid highly reactive solvents unless they are part of the reaction mechanism. For example, strong acids or bases used as solvents could lead to decomposition. Also, be cautious with protic solvents in reactions where they might act as competing nucleophiles.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Pyrimidine Derivatives

SolventPredicted Solubility of this compoundBasis for Prediction
ChloroformSolubleGood solubility observed for other pyrimidine derivatives.[1]
N,N-Dimethylformamide (DMF)SolubleGood solubility observed for other pyrimidine derivatives.[1]
Tetrahydrofuran (THF)SolubleGood solubility observed for other pyrimidine derivatives.[1]
1,4-DioxaneSolubleGood solubility observed for other pyrimidine derivatives.[1]
Ethyl AcetateSolubleUsed as a recrystallization solvent for a related compound.[4][5]
TolueneLikely Soluble (especially with heating)Used as a reaction and recrystallization solvent for a related compound.[4]
Methanol / EthanolLikely SolubleEthanol is used in the synthesis of a related compound.[7]
WaterSparingly Soluble to InsolubleGenerally, organic compounds with significant hydrocarbon character have low water solubility.

Experimental Protocols

Methodology for Determining Solvent Suitability

  • Small-Scale Solubility Test:

    • Accurately weigh approximately 10 mg of this compound into a small vial.

    • Add the test solvent dropwise (e.g., 0.1 mL at a time) and stir or vortex after each addition.

    • Record the volume of solvent required to completely dissolve the solid at room temperature.

    • If the solid does not dissolve in approximately 1-2 mL of solvent, gently heat the mixture to observe if solubility increases. Note any changes upon cooling (e.g., precipitation).

  • Small-Scale Reaction Trial:

    • Once a suitable solvent is identified from the solubility test, perform the intended reaction on a small scale.

    • Set up the reaction with your reactants and the chosen solvent.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Analyze the reaction mixture for the formation of the desired product and any byproducts. This will help confirm the solvent's inertness and its impact on the reaction outcome.

Mandatory Visualization

Solvent_Selection_Workflow cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Reaction Optimization A Define Reaction Conditions (Temperature, Reagents) C Select Candidate Solvents (Polar, Non-polar, Aprotic, Protic) A->C B Review Literature for Similar Pyrimidine Reactions B->C D Perform Small-Scale Solubility Tests C->D E Assess Solubility (Good, Partial, Insoluble) D->E E->C Poor Solubility (Re-evaluate) F Conduct Small-Scale Reaction Trials E->F Good Solubility G Analyze Reaction Outcome (Yield, Purity, Byproducts) F->G G->F Suboptimal Outcome (Try different solvent) H Select Optimal Solvent G->H Optimal Outcome

Caption: A workflow diagram for selecting the optimal solvent for reactions.

Logical_Relationships cluster_compound This compound Properties cluster_solvent Solvent Characteristics cluster_outcome Experimental Outcome Compound This compound Polarity Moderate Polarity Compound->Polarity Structure Pyrimidine Core + 3 Methoxy Groups Compound->Structure Solvent Solvent Choice SolventPolarity Solvent Polarity ('Like dissolves like') Polarity->SolventPolarity influences Solvent->SolventPolarity Inertness Chemical Inertness Solvent->Inertness BoilingPoint Boiling Point Solvent->BoilingPoint Outcome Reaction Success Purity High Purity Inertness->Purity impacts BoilingPoint->Outcome constrains Yield High Yield Outcome->Yield Outcome->Purity

References

Technical Support Center: Optimizing Catalyst Selection for 2,4,6-Trimethoxypyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,4,6-trimethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for the derivatization of this compound?

A1: The most prevalent methods for functionalizing the this compound core involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation (arylation), the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes. Direct C-H activation is an emerging area, with palladium and rhodium catalysts showing promise for similar electron-rich heterocyclic systems.

Q2: I am observing low yields in my Suzuki-Miyaura coupling with 2-halo-2,4,6-trimethoxypyrimidine. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with electron-rich pyrimidines like this compound can stem from several factors. The high electron density of the pyrimidine ring can make the oxidative addition step of the catalytic cycle challenging. Additionally, boronic acids with electron-withdrawing groups can slow down the transmetalation step, leading to reduced yields[1]. Steric hindrance on either the pyrimidine or the boronic acid can also negatively impact the reaction efficiency[1]. It is also crucial to ensure the quality of the boronic acid, as they can degrade over time.

Q3: What side reactions are common in the derivatization of this compound?

A3: Common side reactions include homocoupling of the boronic acid in Suzuki-Miyaura reactions, and β-hydride elimination in Heck reactions. In palladium-catalyzed aminations, side reactions can be influenced by the choice of ligand and base. For electron-rich substrates, catalyst deactivation or the formation of inactive palladium species can also be a significant issue.

Q4: Can I use microwave irradiation to improve my reaction times and yields?

A4: Yes, microwave-assisted synthesis can be highly effective for the derivatization of pyrimidine derivatives. It can significantly reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating. For Suzuki couplings of dichloropyrimidines, microwave irradiation has been shown to lead to excellent yields in as little as 15 minutes[2].

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).Electron-rich pyrimidines can be challenging substrates. A more active catalyst system may be required to facilitate the oxidative addition step.
Inefficient Transmetalation Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of high quality and use a slight excess (1.2-1.5 equivalents).The choice of base is critical for the activation of the boronic acid. Anhydrous conditions with K₃PO₄ may require the addition of a small amount of water to be effective.
Poor Solvent Choice Test different solvent systems such as 1,4-dioxane/water, toluene/ethanol/water, or DMF. Ensure solvents are properly degassed.The solvent system can significantly impact the solubility of reactants and the stability of the catalyst.
Substrate Reactivity If using a chloro-pyrimidine, consider converting it to a more reactive bromo- or iodo-pyrimidine.The order of reactivity for the oxidative addition step is generally I > Br > Cl.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Ligand Degradation Screen bulky, electron-rich phosphine ligands such as XPhos or BrettPhos.These ligands are known to stabilize the palladium center and promote reductive elimination, which can be the rate-limiting step.
Unsuitable Base Optimize the base. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial for sensitive substrates.The choice of base can affect both the rate of the reaction and the stability of the catalyst and substrates.
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species.

Experimental Protocols

The following are generalized protocols adapted from procedures for structurally similar pyrimidines and should serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine (Analogous System)

This protocol is adapted from the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with arylboronic acids.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Na₂CO₃ (2 equiv.)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a degassed solution of 2-chloro-4,6-dimethoxypyrimidine in toluene/ethanol, add the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Heat the reaction mixture at 110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halo-pyrimidine (General Protocol)

This is a general procedure that may require optimization for this compound derivatives.

Materials:

  • Halo-2,4,6-trimethoxypyrimidine

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • NaOtBu (1.4 equiv.)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in a dry reaction vessel.

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • Add the halo-2,4,6-trimethoxypyrimidine, amine, and NaOtBu.

  • Seal the vessel and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables present representative data from analogous pyrimidine derivatization reactions to provide a baseline for expected yields.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Various Boronic Acids

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Phenylboronic acid75
Pd(dppf)Cl₂Cs₂CO₃DMF11084-Methoxyphenylboronic acid82
Pd(OAc)₂ / SPhosK₃PO₄Toluene100163-Thienylboronic acid68

Note: These are representative yields and may vary based on specific substrates and reaction conditions.

Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyrimidines

Catalyst / LigandBaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene11012Morpholine85
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10024Aniline78
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH9018Benzylamine88

Note: These are representative yields and may vary based on specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reaction_Vessel Dry Reaction Vessel Reactants Add Pyrimidine, Coupling Partner, Base, Catalyst, and Ligand Reaction_Vessel->Reactants Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 80-120 °C Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar'L₂ Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Analytical Methods for Monitoring 2,4,6-Trimethoxypyrimidine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the synthesis of 2,4,6-Trimethoxypyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical monitoring of the this compound synthesis reaction.

High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks observed for this compound. Incorrect wavelength selection for the UV detector.Check the UV absorbance spectrum of this compound and set the detector to a wavelength of maximum absorbance.
Sample is too dilute.Concentrate the reaction aliquot before injection.
Injection error.Ensure the autosampler or manual injector is functioning correctly.
Peak tailing for the this compound peak. Column overload.Dilute the sample before injection.
Presence of active sites on the column.Use a column with end-capping or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Mobile phase pH is inappropriate for the analyte.Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Poor resolution between starting material (e.g., 2,4,6-trichloropyrimidine) and this compound. Mobile phase composition is not optimal.Adjust the organic-to-aqueous ratio in the mobile phase. A gradient elution may be necessary.
Incorrect column chemistry.A different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better selectivity.
Shifting retention times for this compound. Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column or replace it if it's old or has been used with harsh conditions.
Gas Chromatography (GC)
IssuePossible Cause(s)Suggested Solution(s)
No peak corresponding to this compound. The compound may not be volatile enough under the current GC conditions.Increase the injector and/or oven temperature.
The compound may be degrading in the hot injector.Use a lower injector temperature or a gentler injection technique like cool on-column injection.
The compound is not reaching the detector.Check for leaks in the system.
Broad or tailing peaks. The compound is interacting with active sites in the liner or column.Use a deactivated liner and a high-quality, low-bleed column.
The carrier gas flow rate is too low.Optimize the carrier gas flow rate for the column dimensions.
Ghost peaks appearing in the chromatogram. Carryover from a previous injection.Run a blank solvent injection to clean the system.
Contamination of the syringe or injector.Clean the syringe and the injector port.
Poor reproducibility of peak areas. Inconsistent injection volume.Use an autosampler for precise injections.
Leaks in the injection port septum.Replace the septum regularly.
Thin-Layer Chromatography (TLC)
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting.
The developing solvent system is not suitable.Adjust the polarity of the eluent. For polar compounds, adding a small amount of a more polar solvent (e.g., methanol) can help.
Rf values are too high or too low. The eluent polarity is incorrect.If the Rf is too high (spots run with the solvent front), decrease the eluent polarity. If the Rf is too low (spots remain at the baseline), increase the eluent polarity.
Poor separation of spots. The solvent system does not provide enough selectivity.Try a different combination of solvents with different chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible Cause(s)Suggested Solution(s)
Broad peaks for this compound signals. The sample is too concentrated, leading to viscosity issues.Dilute the sample.
Presence of paramagnetic impurities.Purify the sample or use a chelating agent if metal contamination is suspected.
Chemical exchange is occurring.This is less likely for this compound but can be investigated by acquiring spectra at different temperatures.
Incorrect integration of proton signals. Poor phasing or baseline correction.Carefully reprocess the spectrum to ensure proper phasing and a flat baseline.
Overlapping peaks.Use a higher field NMR spectrometer for better resolution or consider 2D NMR techniques.
Incomplete relaxation of nuclei in quantitative NMR.Increase the relaxation delay (d1) in the acquisition parameters.
Presence of unexpected signals. Impurities from the reaction or solvents.Compare the spectrum to known spectra of starting materials, expected byproducts, and common solvents.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for real-time monitoring of the this compound synthesis?

A1: For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product, Thin-Layer Chromatography (TLC) is a cost-effective and convenient choice. For quantitative analysis to determine reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is highly recommended due to its reproducibility and accuracy. In-situ NMR spectroscopy can also be used for real-time monitoring to observe the formation of intermediates and the final product directly in the reaction mixture.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most reliable method is to inject a pure, authenticated standard of this compound under the same chromatographic conditions and compare the retention time. Alternatively, coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) will provide molecular weight information, which can confirm the identity of the peak.

Q3: What are some common impurities I should look for in the synthesis of this compound from 2,4,6-trichloropyrimidine and sodium methoxide?

A3: Potential impurities could include partially substituted intermediates such as 2-chloro-4,6-dimethoxypyrimidine and 2,4-dichloro-6-methoxypyrimidine. Over-methylation or side reactions with the solvent could also lead to other byproducts.

Q4: Can I use NMR to quantify the amount of this compound in my reaction mixture?

A4: Yes, quantitative NMR (qNMR) can be a very powerful tool for this purpose. By adding a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals, you can accurately determine the concentration of this compound by comparing the integral of its signals to the integral of the internal standard's signal.

Experimental Protocols

HPLC Method for Monitoring Reaction Progress
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile).

GC-MS Method for Product Identification
  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dilute a sample of the reaction mixture in a volatile organic solvent like ethyl acetate or dichloromethane.

TLC Method for Rapid Reaction Screening
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the observed separation. A common starting ratio is 7:3 (Hexane:Ethyl Acetate).

  • Procedure:

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the eluent.

    • Visualize the spots under a UV lamp (254 nm).

    • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Data Presentation

HPLC Retention Time Data (Example)
CompoundRetention Time (min)
2,4,6-Trichloropyrimidine~5.2
2-Chloro-4,6-dimethoxypyrimidine~8.9
2,4-Dichloro-6-methoxypyrimidine~7.1
This compound~10.5
NMR Spectral Data for Key Compounds
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound5.95 (s, 1H), 3.98 (s, 6H), 3.92 (s, 3H)172.5, 165.0, 85.0, 55.0, 54.5
2,4,6-Trichloropyrimidine7.45 (s, 1H)162.5, 161.0, 118.0

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction Reaction This compound Synthesis Start->Reaction Workup Reaction Work-up Reaction->Workup Aliquot Take Reaction Aliquot Reaction->Aliquot Periodically GCMS GC-MS Analysis Workup->GCMS Product Confirmation NMR NMR Analysis Workup->NMR Structural Confirmation & Purity TLC TLC Analysis Aliquot->TLC Qualitative Check HPLC HPLC Analysis Aliquot->HPLC Quantitative Analysis Evaluate Evaluate Data TLC->Evaluate HPLC->Evaluate Continue Continue Reaction Evaluate->Continue Incomplete Stop Stop Reaction Evaluate->Stop Complete Continue->Reaction Stop->Workup

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_common Common Solutions Problem Analytical Problem Identified (e.g., poor peak shape, no product peak) CheckMethod Review Method Parameters (wavelength, mobile phase, gradient) Problem->CheckMethod CheckTemp Verify Temperatures (injector, oven, transfer line) Problem->CheckTemp CheckColumn Inspect Column (age, usage history) CheckMethod->CheckColumn OptimizeMethod Optimize Method CheckMethod->OptimizeMethod CheckSample Examine Sample Prep (concentration, solvent) CheckColumn->CheckSample ReplaceConsumables Replace Column/Liner/Septum CheckColumn->ReplaceConsumables PrepareNew Prepare Fresh Mobile Phase/Samples CheckSample->PrepareNew CheckFlow Confirm Carrier Gas Flow CheckTemp->CheckFlow CheckLiner Inspect Injector Liner CheckFlow->CheckLiner CheckLiner->ReplaceConsumables

Caption: A logical approach to troubleshooting common analytical issues.

dealing with moisture sensitivity in 2,4,6-Trimethoxypyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trimethoxypyrimidine (TMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling its moisture sensitivity and to troubleshoot common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (TMP) is a pyrimidine derivative.[1] It is a solid with a melting point of 51-54 °C.[1] In organic synthesis, it serves as a versatile intermediate and a model compound.[1][2] It is notably used in the synthesis of more complex molecules, such as in glycosylation reactions and for the preparation of various heterocyclic compounds.[1][3]

Q2: Why is moisture sensitivity a critical concern when working with this compound?

While not explosively reactive with water, the presence of moisture can lead to several complications in reactions involving TMP:

  • Hydrolysis: The methoxy groups on the pyrimidine ring are susceptible to hydrolysis, especially under acidic or basic conditions, which may be present or generated during a reaction. This degradation leads to the formation of hydroxylated impurities, which can alter the reaction pathway and complicate purification.

  • Reaction Inhibition: In many applications, such as glycosylation, TMP is used in conjunction with moisture-sensitive promoters (e.g., Lewis acids). Water can deactivate these promoters, thereby stalling the reaction and leading to low or no product yield.[4][5]

  • Reduced Yield: The formation of byproducts and the inhibition of the primary reaction pathway due to moisture will invariably lead to lower yields of the desired product.

Q3: What are the recommended storage and handling procedures for this compound?

To maintain its integrity, this compound must be handled under anhydrous conditions.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, preferably in a desiccator or a glovebox.[6]

  • Handling: Weigh and dispense the reagent under an inert atmosphere (e.g., Argon or Nitrogen). Use dry glassware and anhydrous solvents to prevent the introduction of moisture into the reaction.[7]

cluster_storage Storage Protocol cluster_handling Handling Workflow storage_start Receive TMP check_seal Inspect Container Seal storage_start->check_seal store_desiccator Store in Desiccator (Short-Term) check_seal->store_desiccator Seal Intact store_glovebox Store in Glovebox (Long-Term) check_seal->store_glovebox Seal Intact handling_start Transfer Container to Inert Atmosphere weigh Weigh Required Amount into Dry Flask handling_start->weigh seal Seal Flask & Container weigh->seal remove Remove from Inert Atmosphere seal->remove

Caption: Recommended storage and handling workflow for TMP.

Troubleshooting Guide for Failed Reactions

Encountering a failed or low-yielding reaction can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Q4: My reaction involving TMP failed completely (no product formation). What are the most common culprits?

When a reaction does not proceed, it is often due to an issue with one of the foundational components or conditions.[7] Refer to the logical diagram below to diagnose the problem.

start Reaction Failed: No Product Detected check_moisture 1. Suspect Moisture Contamination? start->check_moisture check_reagents 2. Reagent Quality/Purity Issue? check_moisture->check_reagents No moisture_sol Solution: - Use freshly dried solvents. - Flame-dry all glassware. - Run under inert atmosphere. check_moisture->moisture_sol Yes check_conditions 3. Incorrect Reaction Conditions? check_reagents->check_conditions No reagents_sol Solution: - Verify purity of starting materials (NMR, etc.). - Use freshly opened/purified reagents. - Check stoichiometry calculations. check_reagents->reagents_sol Yes check_conditions->reagents_sol No (Re-evaluate Reagents) conditions_sol Solution: - Verify temperature (internal probe). - Increase reaction time. - Check order of addition. check_conditions->conditions_sol Yes

Caption: Troubleshooting logic for failed reactions involving TMP.

Q5: My reaction gave a very low yield. What are possible causes and solutions?

Low yields are often caused by suboptimal conditions or gradual degradation of reagents.[8]

Potential Cause Explanation Recommended Solution
Minor Moisture Contamination Small amounts of water can slowly inhibit the reaction without stopping it completely, leading to incomplete conversion.Ensure all components are rigorously dried. Consider adding molecular sieves to the reaction vessel.
Sub-optimal Temperature The reaction may be too slow at the current temperature, or the product might be decomposing if the temperature is too high.Monitor the reaction by TLC or LC-MS at different temperatures to find the optimal balance between reaction rate and product stability.
Incorrect Stoichiometry An incorrect molar ratio of reactants can leave the limiting reagent fully consumed before the reaction is complete.[9]Double-check all calculations and measurements. Consider a slight excess of one reagent if it is known to degrade.
Product Loss During Workup The desired product may be sensitive to the aqueous or pH conditions of the workup, or it may be partially soluble in the aqueous layer.[8]Test the stability of your product to the workup conditions on a small scale. Check the aqueous layer for your product before discarding.
Q6: I isolated an unexpected byproduct. What is the likely culprit?

The most common byproduct resulting from moisture contamination is the hydrolysis of one or more methoxy groups on the pyrimidine ring. This can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine or 2,4-dihydroxy-6-methoxypyrimidine. These byproducts will have different polarities and spectroscopic signatures (e.g., different chemical shifts in NMR, different mass in MS) compared to the starting material and the expected product.

Key Experimental Protocols

Protocol 1: General Handling of this compound under Anhydrous Conditions
  • Preparation: Place the sealed container of TMP and all necessary spatulas and weigh boats into the antechamber of a glovebox.

  • Inert Atmosphere: Cycle the antechamber to replace the air with an inert gas (Argon or Nitrogen).

  • Dispensing: Inside the glovebox, open the TMP container. Using a clean, dry spatula, weigh the desired amount of TMP into a tared, oven-dried round-bottom flask.

  • Sealing: Immediately seal the TMP container tightly. Seal the flask containing the TMP with a rubber septum.

  • Removal: Transfer the sealed flask and the TMP container back to the antechamber, cycle, and remove. The flask is now ready for the addition of anhydrous solvents via syringe.

Protocol 2: Preparation of Anhydrous Solvents and Glassware
  • Glassware: All glassware (flasks, stir bars, syringes, needles) should be assembled and flame-dried under vacuum or oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use solvents from a solvent purification system (SPS) or solvents freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over molecular sieves under an inert atmosphere.

cluster_setup Anhydrous Reaction Setup flask Flame-Dried Round-Bottom Flask stirbar Magnetic Stir Bar flask->stirbar contains reagent TMP (s) (Pre-weighed) flask->reagent contains septum Rubber Septum septum->flask n2_out To Bubbler (Out) septum->n2_out vents via needle solvent Anhydrous Solvent syringe Dry Syringe solvent->syringe drawn into syringe->septum pierces n2_in Inert Gas (In) n2_in->septum pierces

Caption: Diagram of a typical anhydrous reaction setup.

Summary of Key Data

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₃[10],[1]
Molecular Weight 170.17 g/mol [10],[1]
Appearance White to off-white solid[1]
Melting Point 51-54 °C[1]
Hazard Codes H315, H319, H335[10],[1]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[10],[1]
Storage Class 11 (Combustible Solids)[1]
Primary Hazard Causes skin, eye, and respiratory irritation[10],[1]

References

Validation & Comparative

Validating the Structure of 2,4,6-Trimethoxypyrimidine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 2,4,6-trimethoxypyrimidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its intended use. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This guide provides a comprehensive validation of the structure of this compound by analyzing its ¹H and ¹³C NMR spectra and comparing them with data from structurally similar molecules.

Comparative Analysis of NMR Spectral Data

The structural validation of this compound is achieved by comparing its experimental NMR data with that of known, structurally related compounds. For this analysis, 2,4-dimethoxypyrimidine and 2-amino-4,6-dimethoxypyrimidine were chosen as comparative examples. The presence and electronic environment of the methoxy groups and the pyrimidine ring protons and carbons provide distinct NMR signatures.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-5~5.8s-
-OCH₃ (C2)~3.9s-
-OCH₃ (C4/C6)~4.0s-
2,4-DimethoxypyrimidineH-5~6.2d~6.0
H-6~8.0d~6.0
-OCH₃ (C2)~3.9s-
-OCH₃ (C4)~4.0s-
2-Amino-4,6-dimethoxypyrimidineH-5~5.3s-
-OCH₃ (C4/C6)~3.8s-
-NH₂~5.0br s-

Note: The chemical shifts are approximate values and can vary slightly based on the solvent and spectrometer frequency.

In the ¹H NMR spectrum of this compound, the single proton on the pyrimidine ring (H-5) is expected to appear as a singlet due to the absence of adjacent protons. The protons of the three methoxy groups are also expected to be singlets. The symmetry of the molecule dictates that the methoxy groups at the C4 and C6 positions are chemically equivalent, while the methoxy group at the C2 position is in a slightly different electronic environment.

¹³C NMR Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2~172
C-4 / C-6~170
C-5~85
-OCH₃ (C2)~55
-OCH₃ (C4/C6)~54
2,4-DimethoxypyrimidineC-2~165
C-4~171
C-5~105
C-6~158
-OCH₃ (C2)~54
-OCH₃ (C4)~55
2-Amino-4,6-dimethoxypyrimidineC-2~164
C-4 / C-6~171
C-5~82
-OCH₃ (C4/C6)~53

Note: The chemical shifts are approximate values and can vary slightly based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum of this compound is expected to show four distinct signals: one for the chemically equivalent C4 and C6 carbons, one for the C2 carbon, one for the C5 carbon, and one for the carbons of the methoxy groups. The carbons attached to oxygen (C2, C4, and C6) will be significantly downfield due to the electronegativity of oxygen.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the structural validation of this compound.

Sample Preparation

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Key parameters for data acquisition include:

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Spectroscopy

¹³C NMR spectra are acquired on the same spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Key parameters include:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024 scans are often necessary to achieve an adequate signal-to-noise ratio.

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Interpretation & Comparison Sample Prepare Sample (this compound in CDCl3) H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum Sample->C13_NMR Analyze_H1 Analyze 1H Spectrum: - Chemical Shifts - Multiplicity - Integration H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Chemical Shifts C13_NMR->Analyze_C13 Assign_H1 Assign 1H Signals to Protons Analyze_H1->Assign_H1 Assign_C13 Assign 13C Signals to Carbons Analyze_C13->Assign_C13 Compare_Data Compare with Data of Alternative Structures Assign_H1->Compare_Data Assign_C13->Compare_Data Validate Validate Structure of This compound Compare_Data->Validate

Caption: Workflow for the structural validation of this compound using NMR.

Conclusion

The analysis of ¹H and ¹³C NMR spectra provides conclusive evidence for the structure of this compound. The observed chemical shifts, multiplicities, and integration patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are in full agreement with the proposed structure. Comparison with the NMR data of structurally related compounds further strengthens this assignment. The detailed experimental protocols and the logical workflow presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of similar heterocyclic compounds.

A Comparative Guide to the Reactivity of 2,4,6-Trimethoxypyrimidine and 2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,4,6-trimethoxypyrimidine and 2,4,6-trichloropyrimidine, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The significant difference in the electronic properties of the methoxy and chloro substituents leads to vastly different reactivity profiles, making them suitable for distinct applications in organic synthesis and drug discovery.

Core Chemical Properties

PropertyThis compound2,4,6-Trichloropyrimidine
Molecular Formula C₇H₁₀N₂O₃C₄HCl₃N₂
Molecular Weight 170.17 g/mol [1]183.42 g/mol
Appearance White to off-white crystalline solidWhite to light yellow crystalline solid
Melting Point 51-54 °C35-38 °C

Reactivity Comparison: A Tale of Two Substituents

The reactivity of the pyrimidine ring is heavily influenced by the nature of its substituents. In 2,4,6-trichloropyrimidine, the three chlorine atoms are strongly electron-withdrawing, which makes the pyrimidine ring highly electron-deficient and, therefore, very susceptible to nucleophilic attack.[2] Conversely, the methoxy groups in this compound are electron-donating by resonance, increasing the electron density of the ring and deactivating it towards nucleophilic aromatic substitution.

The following diagram illustrates the difference in the electronic nature of the two molecules.

Caption: Comparison of the electronic nature of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

2,4,6-Trichloropyrimidine: A Versatile Precursor

2,4,6-Trichloropyrimidine is an excellent substrate for SNAr reactions. The chlorine atoms serve as good leaving groups, and their substitution can often be controlled to achieve selective mono-, di-, or tri-substituted products. The general order of reactivity for nucleophilic substitution is C4(6) > C2.[2] This differential reactivity is a key feature exploited in synthetic chemistry for the controlled synthesis of polysubstituted pyrimidines.

A wide variety of nucleophiles, including amines, anilines, alkoxides, and thiols, readily react with 2,4,6-trichloropyrimidine.[2][3]

This compound: A Stable Product

In stark contrast, this compound is generally unreactive towards nucleophilic aromatic substitution. The methoxy group is a poor leaving group, and the electron-donating nature of the oxygen deactivates the ring for nucleophilic attack. In fact, this compound is often the product of the reaction of 2,4,6-trichloropyrimidine with a methoxide source.[3][4]

The following diagram illustrates a typical SNAr reaction of 2,4,6-trichloropyrimidine.

G Typical SNAr Reaction of 2,4,6-Trichloropyrimidine TCP 2,4,6-Trichloropyrimidine Product Substituted Pyrimidine TCP->Product 1. Nucleophile 2. Base, Solvent Nucleophile Nucleophile (e.g., R-NH2) Base Base (e.g., Et3N) Solvent Solvent (e.g., BuOH)

Caption: General workflow for SNAr on 2,4,6-trichloropyrimidine.

Quantitative Data

ReactantNucleophileSolventRate Constant (k)Reference
2,4,6-TrichloropyrimidinePyridineAcetonitrile0.1314 L mol⁻¹ s⁻¹ (at 30°C)[2]
2,4,6-TrichloropyrimidineAnilineEthanolVaries with aniline substituent[3]
This compoundVarious-Not reported due to low reactivity-

Experimental Protocols

1. Synthesis of a Monosubstituted Aminopyrimidine from 2,4,6-Trichloropyrimidine

This protocol is adapted from a literature procedure for the reaction of 2,4,6-trichloropyrimidine with an amine.[4]

  • Materials: 2,4,6-trichloropyrimidine, bis(4-methoxybenzyl)amine, triethylamine (Et₃N), butanol (BuOH).

  • Procedure:

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in butanol, add bis(4-methoxybenzyl)amine (1.0 eq) and triethylamine (1.1 eq).

    • Heat the reaction mixture to 75 °C and stir for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2,6-dichloropyrimidine.

2. Synthesis of this compound from 2,4,6-Trichloropyrimidine

This protocol is based on the known transformation of 2,4,6-trichloropyrimidine to this compound.[3][4]

  • Materials: 2,4,6-trichloropyrimidine, sodium methoxide (NaOMe), methanol (MeOH).

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in methanol, add the sodium methoxide solution (at least 3.0 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

The following diagram illustrates the synthetic relationship between the two compounds.

G Synthesis of this compound TCP 2,4,6-Trichloropyrimidine TMP This compound TCP->TMP Nucleophilic Substitution NaOMe Sodium Methoxide (3 eq) MeOH Methanol Heat Reflux

Caption: Synthetic route from 2,4,6-trichloropyrimidine.

Conclusion

References

Methoxy vs. Chloro Substituted Pyrimidines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of subtle structural modifications on the biological activity of a molecule is paramount. The substitution of a methoxy group for a chloro group on a pyrimidine scaffold can significantly alter its pharmacological profile. This guide provides a comparative analysis of the biological activities of methoxy- versus chloro-substituted pyrimidines, supported by available experimental data and methodologies.

The pyrimidine ring is a fundamental core in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The electronic and steric properties of substituents on this ring system play a crucial role in target binding and overall efficacy. The electron-donating methoxy group (-OCH3) and the electron-withdrawing, halogenated chloro group (-Cl) represent two common, yet distinct, chemical modifications that medicinal chemists employ to modulate the activity of pyrimidine-based drug candidates.

Comparative Biological Activity Data

Compound ID Core Structure Substituent Biological Activity Assay System Quantitative Data (IC50/MIC) Reference
1a Pyrimido[4,5-c]quinolin-1(2H)-one2-methoxyAnticancerHT-1080 (Fibrosarcoma) Cell LineIC50: >100 µM[1]
1b Pyrimido[4,5-c]quinolin-1(2H)-one2,4-dimethoxyAnticancerHT-1080 (Fibrosarcoma) Cell LineIC50: 89.3 µM[1]
2a 2-amino-4-aryl-6-phenylpyrimidine4-(4-methoxyphenyl)AntimicrobialEscherichia coliMIC: 100 µg/mL[2]
2b 2-amino-4-aryl-6-phenylpyrimidine4-(4-chlorophenyl)AntimicrobialEscherichia coliMIC: 50 µg/mL[2]
3a 4-anilinoquinazoline4-(3,4,5-trimethoxyanilino)AnticancerHCT-116 (Colon Cancer)% Growth Inhibition: <10[3]
3b 4-anilinoquinazoline4-(4-chloroanilino)AnticancerHCT-116 (Colon Cancer)% Growth Inhibition: 52.14 (Lethality)[3]

Note: The data presented are from different studies and should be interpreted with caution as the core scaffolds and assay conditions may vary. IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HT-1080, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[1][3]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains (e.g., E. coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the processes involved in the biological evaluation of these compounds, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h incubation_48h Incubation (48 hours) compound_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization (DMSO) incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Workflow for determining the cytotoxic activity of compounds using the MTT assay.

Antimicrobial_Screening_Workflow cluster_protocol Broth Microdilution for MIC Determination start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Bacteria serial_dilution->inoculate_wells incubate_plate Incubate Plate (37°C, 18-24h) inoculate_wells->incubate_plate observe_growth Observe for Visible Growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end_point End determine_mic->end_point

Experimental workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship Insights

Based on the limited available data, some general structure-activity relationship (SAR) trends can be inferred:

  • Antimicrobial Activity: In the studied 2-amino-4-aryl-6-phenylpyrimidine series, the chloro-substituted analog (2b) exhibited a lower MIC value against E. coli compared to the methoxy-substituted analog (2a), suggesting that the electron-withdrawing nature of chlorine may be more favorable for antimicrobial activity in this scaffold.[2]

  • Anticancer Activity: For the 4-anilinoquinazoline derivatives, the presence of a chloro group on the aniline ring (compound 3b) resulted in significant growth inhibition and cell lethality, whereas the trimethoxy-substituted analog (3a) was largely inactive.[3] This suggests that for this particular scaffold, the electronic and steric properties of the methoxy groups are detrimental to the anticancer activity. Conversely, in the pyrimido[4,5-c]quinolin-1(2H)-one series, the introduction of methoxy groups (compounds 1a and 1b) led to some cytotoxic activity, although it was not highly potent.[1]

These observations underscore the principle that the biological effect of a substituent is highly dependent on the specific molecular scaffold and the biological target. The chloro group, being a halogen, can participate in halogen bonding and alter the lipophilicity of the molecule, which can impact cell permeability and target engagement. The methoxy group, on the other hand, is a hydrogen bond acceptor and can influence the conformation of the molecule through steric effects.

References

A Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other widely used analytical techniques for assessing the purity of 2,4,6-Trimethoxypyrimidine. The methodologies, performance characteristics, and experimental workflows of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are presented to aid in the selection of the most appropriate analytical strategy.

Comparison of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, accuracy, and throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and DSC for the purity assessment of this compound.

ParameterHPLC-UVGC-MSqNMRDSC
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass spectrometry.Intrinsic quantitative measurement based on the nuclear magnetic resonance of protons.Measurement of heat flow associated with thermal transitions (melting).
Typical Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL~0.1% (relative)Not applicable for trace impurities.
Typical Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL~0.3% (relative)Not applicable for trace impurities.
Linearity (R²) >0.999>0.995Not applicable (absolute method)Not applicable
Precision (%RSD) < 2%< 5%< 1%Dependent on sample homogeneity.
Accuracy High (with certified reference standard)High (with certified reference standard)Very High (primary method)High for high-purity samples (>98%).[1]
Throughput HighMediumMediumLow to Medium
Sample Requirement Low (µg scale)Low (µg scale)Medium (mg scale)Low (mg scale)
Destructive YesYesNoYes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment due to its high resolving power and sensitivity. For a polar compound like this compound, a reverse-phase HPLC method with UV detection is a suitable approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The purity of this compound can be assessed by GC-MS, which provides both quantitative data and structural information about any volatile impurities.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[3][4] It allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[3] This makes it a highly accurate and valuable orthogonal technique to chromatography.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances.[5][6] The principle is based on the melting point depression and broadening that occurs in the presence of impurities.[5] It is particularly useful for confirming the high purity of a sample but is not suitable for detecting and quantifying specific impurities at low levels.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Wavelength: 254 nm.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of synthesized this compound.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

5. Analysis:

  • Inject 10 µL of the sample solution into the HPLC system.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Processing & Purity Calculation synthesis Synthesized This compound dissolution Dissolution in appropriate solvent synthesis->dissolution dsc DSC Analysis synthesis->dsc Analyze solid dilution Dilution to working concentration dissolution->dilution hplc HPLC-UV Analysis dilution->hplc Inject gcms GC-MS Analysis dilution->gcms Inject qnmr qNMR Analysis dilution->qnmr Analyze peak_integration Peak Area Integration hplc->peak_integration gcms->peak_integration quantification Quantification vs. Internal Standard qnmr->quantification melting_profile Melting Profile Analysis dsc->melting_profile purity_report Final Purity Report peak_integration->purity_report quantification->purity_report melting_profile->purity_report

Caption: Experimental workflow for purity assessment.

logical_comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Thermal Methods main Purity Assessment of this compound hplc HPLC-UV (High Resolution, High Throughput) main->hplc Separation-based gcms GC-MS (High Sensitivity, Structural Info) main->gcms Separation-based qnmr qNMR (Absolute Quantification, Non-destructive) main->qnmr Property-based dsc DSC (High Purity Confirmation, Thermal Properties) main->dsc Property-based hplc->gcms Orthogonal hplc->qnmr Orthogonal gcms->qnmr Orthogonal

Caption: Logical comparison of analytical techniques.

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a detailed comparative analysis of 2,4,6-Trimethoxypyrimidine using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark, the spectroscopic data for this compound is compared with structurally related pyrimidine derivatives: 2-Amino-4,6-dimethoxypyrimidine and 4,6-dimethoxypyrimidine. This guide presents quantitative data in structured tables, outlines detailed experimental protocols, and includes a visual workflow to aid in the systematic spectroscopic analysis of the target compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two related pyrimidine compounds. This side-by-side comparison highlights the distinct spectral features that are instrumental in the structural elucidation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH at C5Methoxy (-OCH₃) Protons at C2Methoxy (-OCH₃) Protons at C4 & C6Amino (-NH₂) Protons
This compound ~5.8 (s, 1H)~3.9 (s, 3H)~4.0 (s, 6H)N/A
2-Amino-4,6-dimethoxypyrimidine ~5.3 (s, 1H)N/A~3.8 (s, 6H)~4.8 (s, 2H)
4,6-dimethoxypyrimidine ~6.4 (s, 1H)N/A~3.9 (s, 6H)N/A

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C4 & C6C5Methoxy (-OCH₃) Carbons
This compound ~163~172~85~54, ~55
2-Amino-4,6-dimethoxypyrimidine [1]~164~171~77~53
4,6-dimethoxypyrimidine ~158~170~85~54
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=N StretchC-O Stretch (Ether)
This compound N/A~30102950-2840~1600-1580~1250-1050
2-Amino-4,6-dimethoxypyrimidine 3400-3200 (broad)~30102960-2850~1610-1590~1260-1060
4,6-dimethoxypyrimidine N/A~30152955-2845~1595-1575~1255-1055
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 170155 (M-CH₃)⁺, 142 (M-CO)⁺, 127 (M-CH₃-CO)⁺
2-Amino-4,6-dimethoxypyrimidine [1]155140 (M-CH₃)⁺, 127 (M-CO)⁺, 112 (M-CH₃-CO)⁺
4,6-dimethoxypyrimidine 140125 (M-CH₃)⁺, 112 (M-CO)⁺, 97 (M-CH₃-CO)⁺

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structural Confirmation Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR FT-IR Spectroscopy Sample->IR Prepare KBr pellet or ATR sample MS Mass Spectrometry Sample->MS Vaporize and ionize (EI) Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Absorption Frequencies, m/z Ratios) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Reference Data and Alternatives Structure_Elucidation->Comparison Confirmation Final Structural Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters, typically a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Perform phase correction and baseline correction to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • IR Spectrum Acquisition:

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS) for separation prior to analysis.

    • In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

  • Data Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and structural fragments of the compound.

References

Comparative Cross-Reactivity Analysis of 2,4,6-Substituted Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure. The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these inhibitors. This guide provides a comparative overview of the cross-reactivity profiles of a series of 2,4-diaminopyrimidine derivatives against a panel of kinases, highlighting the impact of different substituents on their selectivity.

Quantitative Data Summary: Kinase Selectivity of 2,4-Diaminopyrimidine Derivatives

The following tables summarize the percentage of inhibition data for a selection of 2,4-diaminopyrimidine compounds against a panel of kinases. This data is adapted from the supplementary information of a study focused on identifying lead compounds for understudied kinases.[1] The compounds were screened at a concentration of 1 µM. Lower percentages indicate stronger inhibition.

Table 1: Cross-Reactivity Profile of 2,4-Diaminopyrimidine Derivatives - Part 1

Kinase TargetCompound 7 (% Inhibition at 1µM)Compound 9 (% Inhibition at 1µM)Compound 14 (% Inhibition at 1µM)Compound 18 (% Inhibition at 1µM)
AAK1 108157
AURKB 5394
BMP2K 129188
DRAK1 64115
IKKε 25183015
JAK2 40355030
MARK3 97146
MARK4 86125
TBK1 20152812
ULK1 30254522

Data adapted from the supplementary information of "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration".[1]

Table 2: Cross-Reactivity Profile of 2,4-Diaminopyrimidine Derivatives - Part 2

Kinase TargetCompound 22 (% Inhibition at 1µM)MRT67307 (% Inhibition at 1µM)
AAK1 119
AURKB 74
BMP2K 1410
DRAK1 86
IKKε 2217
JAK2 3832
MARK3 108
MARK4 97
TBK1 1814
ULK1 2824

Data adapted from the supplementary information of "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration".[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in kinase inhibitor cross-reactivity profiling.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[2][3][4]

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • Test compounds (e.g., 2,4,6-substituted pyrimidine derivatives) dissolved in DMSO

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • ATP solution

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

    • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the compound to the control (DMSO only). IC50 values are determined by fitting the data to a dose-response curve.

2. KINOMEscan® Competition Binding Assay

This is a high-throughput affinity-based assay that measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.[5][6][7]

  • Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand captures the kinase. A test compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Kinases, tagged with a unique DNA identifier, are incubated with the test compound and an immobilized, broadly active kinase inhibitor.

    • The mixture is allowed to reach equilibrium.

    • The beads with the immobilized ligand are washed to remove unbound components.

    • The amount of kinase bound to the beads is determined by quantifying the associated DNA tag using qPCR.

    • The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially affected by the off-target activities of pyrimidine-based kinase inhibitors and a typical workflow for cross-reactivity screening.

G cluster_workflow Experimental Workflow: Kinase Cross-Reactivity Profiling Compound Test Compound (e.g., Pyrimidine Derivative) PrimaryScreen Primary Screen (Single High Concentration) Compound->PrimaryScreen KinasePanel Broad Kinase Panel (>400 kinases) KinasePanel->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse SelectivityProfile Selectivity Profile Generation DoseResponse->SelectivityProfile

Workflow for Kinase Cross-Reactivity Profiling

G cluster_JAK_STAT JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK2 CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Differentiation) Nucleus->GeneTranscription Inhibitor Pyrimidine Inhibitor Inhibitor->JAK

Simplified JAK-STAT Signaling Pathway

G cluster_FLT3 FLT3 Signaling Pathway FLT3_Receptor FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->FLT3_Receptor

Simplified FLT3 Signaling Pathway

G cluster_Aurora Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Role of Aurora Kinases in Mitosis

References

Comparative Guide to Identifying Reaction Products of 2,4,6-Trimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products of 2,4,6-trimethoxypyrimidine, a versatile heterocyclic compound. By presenting key experimental data and detailed protocols, this document aims to assist researchers in the identification and characterization of products resulting from various synthetic transformations.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. The methoxy groups can be displaced by a variety of nucleophiles, with the regioselectivity of the reaction often influenced by the nature of the nucleophile and the reaction conditions.

Reaction with Amines

The reaction of this compound with amines can lead to the formation of aminodimethoxypyrimidines. The position of substitution depends on the amine used (primary, secondary) and the reaction conditions. Two common products are 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine.

Table 1: Comparison of Amination Products

Product NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
2-Amino-4,6-dimethoxypyrimidine2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.15[1]¹H NMR (DMSO-d₆): δ 6.61 (s, 2H, NH₂), 5.35 (s, 1H, CH), 3.77 (s, 6H, OCH₃)[2]
4-Amino-2,6-dimethoxypyrimidine4-Amino-2,6-dimethoxypyrimidineC₆H₉N₃O₂155.15¹H NMR (DMSO-d₆): δ 6.61 (s, 2H, NH₂), 5.35 (s, 1H, CH), 3.73 (d, 6H, OCH₃)[3]

Experimental Protocol: Synthesis of Aminodimethoxypyrimidines (General Procedure)

A solution of this compound in a suitable solvent (e.g., ethanol, isopropanol) is treated with an excess of the desired amine (e.g., ammonia for 2-amino-4,6-dimethoxypyrimidine, or a primary/secondary amine for other derivatives). The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the corresponding aminodimethoxypyrimidine.

Logical Workflow for Nucleophilic Amination

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_products Potential Products This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (NH3, RNH2, R2NH) Amine (NH3, RNH2, R2NH) Amine (NH3, RNH2, R2NH)->Reaction Mixture Solvent (e.g., EtOH) Solvent (e.g., EtOH) Solvent (e.g., EtOH)->Reaction Mixture Heat Heat Heat->Reaction Mixture 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 4-Amino-2,6-dimethoxypyrimidine 4-Amino-2,6-dimethoxypyrimidine Reaction Mixture->2-Amino-4,6-dimethoxypyrimidine Substitution at C2 Reaction Mixture->4-Amino-2,6-dimethoxypyrimidine Substitution at C4/C6

Caption: General workflow for the synthesis of aminodimethoxypyrimidines.

Hilbert-Johnson Reaction

The Hilbert-Johnson reaction is a classic method for the synthesis of N-glycosides of pyrimidines. In the case of this compound, this reaction typically involves treatment with an alkylating agent, such as methyl iodide, leading to the formation of an N-alkylated pyrimidinone.

Table 2: Product of the Hilbert-Johnson Reaction

Product NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine1,6-Dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidineC₇H₁₀N₂O₃170.17¹³C NMR: Predicted peaks around δ 162 (C=O), 158 (C-O), 155 (C-O), 90 (C-H), 55 (OCH₃), 54 (OCH₃), 30 (N-CH₃).

Experimental Protocol: Hilbert-Johnson Reaction of this compound with Methyl Iodide

This compound is dissolved in an inert solvent, and methyl iodide is added. The reaction mixture is stirred at room temperature or gently heated. The reaction progress can be monitored by observing the precipitation of the product or by TLC. The resulting product, 1,6-dihydro-2,4-dimethoxy-1-methyl-6-oxopyrimidine, can be isolated by filtration and purified by recrystallization.

Signaling Pathway of the Hilbert-Johnson Reaction

G This compound This compound Intermediate N1-Methylated Cationic Intermediate This compound->Intermediate N-Alkylation Methyl Iodide Methyl Iodide Methyl Iodide->Intermediate Product 1,6-Dihydro-2,4-dimethoxy- 1-methyl-6-oxopyrimidine Intermediate->Product Demethylation (loss of CH₃⁺) Iodide_ion I⁻

Caption: Simplified pathway of the Hilbert-Johnson reaction.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can react with this compound to introduce alkyl or aryl groups onto the pyrimidine ring. These reactions can be complex, with the potential for addition, substitution, or ring-opening, depending on the reagent and conditions.

Table 3: Potential Products from Reactions with Organometallic Reagents

Reagent TypePotential Product TypeGeneral StructureNotes
Grignard Reagent (RMgX)Substituted DimethoxypyrimidineSubstituted DimethoxypyrimidineThe reaction may lead to substitution of one or more methoxy groups. The regioselectivity can be influenced by steric and electronic factors.
Organolithium Reagent (RLi)Substituted or Ring-Opened ProductsSubstituted or Ring-Opened ProductOrganolithium reagents are generally more reactive than Grignard reagents and may lead to multiple substitutions or cleavage of the pyrimidine ring.

Experimental Protocol: Reaction with Grignard Reagents (General)

To a solution of this compound in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, the Grignard reagent is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is stirred for a specified period, and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

Experimental Workflow for Grignard Reaction

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Workup & Purification Inert Atmosphere Inert Atmosphere Dry Solvent Dry Solvent This compound This compound Reaction Reaction This compound->Reaction Grignard Reagent (RMgX) Grignard Reagent (RMgX) Grignard Reagent (RMgX)->Reaction Slow Addition Low Temperature Low Temperature Low Temperature->Reaction Quenching (NH4Cl) Quenching (NH4Cl) Extraction Extraction Quenching (NH4Cl)->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product Reaction->Quenching (NH4Cl)

Caption: Step-by-step workflow for Grignard reactions.

Disclaimer: The spectroscopic data provided for some products are predicted or based on similar compounds due to the limited availability of experimental data for the specific reaction products of this compound in the searched literature. Researchers are advised to confirm product identities through their own comprehensive analysis.

References

Safety Operating Guide

Navigating the Disposal of 2,4,6-Trimethoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical disposal is not just a matter of compliance but a cornerstone of a safe working environment. This guide provides essential, step-by-step information for the proper disposal of 2,4,6-Trimethoxypyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific SDS for this compound were not found, related compounds' SDSs consistently advise professional disposal.[1][2][3] Always handle chemical waste with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety goggles or glasses with side shields.[4]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Body Protection: A lab coat or other protective clothing.[4]

General Disposal Principles

Chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system.[6] The vast majority of chemical wastes are managed through an institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[6][7] It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and Environmental Management Department.[8]

Step-by-Step Disposal Procedure

The following procedure outlines the standard steps for the disposal of this compound and other chemical wastes in a laboratory setting.

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[9]

  • Treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by your institution's EHS office.[7]

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes must be segregated to prevent dangerous reactions.[7]

2. Container Management:

  • Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass when compatibility is not an issue.[6]

  • The container must be in good condition, with no leaks or rust.[9]

  • Keep the waste container closed at all times, except when adding waste.[8][9]

3. Labeling:

  • As soon as a container is designated for waste, it must be labeled as "Hazardous Waste."[6][9]

  • The label must include:

    • The full, common chemical name: "this compound". Abbreviations and chemical formulas are not acceptable.[6]

    • The quantity of the waste.[6]

    • The date of waste generation.[6]

    • The location of origin (e.g., department, room number).[6]

    • The name and contact information of the Principal Investigator.[6]

    • Appropriate hazard pictograms.[6]

4. Storage:

  • Store hazardous waste in a designated, well-ventilated area.

  • Utilize secondary containment to prevent the spread of spills.[7]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[7]

5. Requesting Disposal:

  • Submit a completed Hazardous Waste Information Form to your institution's EHS office.[6]

  • EHS will then schedule a pickup of the waste directly from your laboratory. Do not transport hazardous waste yourself.[7]

Disposal of Empty Containers

Empty containers that held this compound must also be handled properly. An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7][9] After triple-rinsing, the container can often be disposed of as regular trash after defacing the label and removing the cap.[7]

Quantitative Data Summary

Data PointGuidelineSource
Maximum Accumulation Volume 55 gallons of hazardous waste[7]
Maximum Acutely Hazardous Waste 1 quart[7]
Sink Disposal pH Range (for approved chemicals) 5.5 - 10.5[10]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation and Identification cluster_collection Collection and Storage cluster_disposal Disposal Process start Chemical is identified as waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a compatible and properly sealed waste container ppe->container labeling Label container with 'Hazardous Waste' and full details container->labeling add_waste Add this compound to the labeled container labeling->add_waste segregate Store segregated from incompatible chemicals add_waste->segregate secondary Place in secondary containment segregate->secondary storage Store in a designated, well-ventilated area secondary->storage request_form Complete and submit a Hazardous Waste Pickup Request Form to EHS storage->request_form ehs_pickup EHS schedules and collects the waste from the lab request_form->ehs_pickup end Waste is properly disposed of by authorized personnel ehs_pickup->end

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethoxypyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.